molecular formula C27H39NO11S2 B609675 Tos-aminoxy-Boc-PEG4-Tos CAS No. 1817735-42-4

Tos-aminoxy-Boc-PEG4-Tos

Cat. No.: B609675
CAS No.: 1817735-42-4
M. Wt: 617.73
InChI Key: NXRDQGCADASLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-aminoxy-Boc-PEG4-Tos (CAS 1807539-01-0) is a sophisticated, multifunctional PEG-based linker of high value in advanced chemical and pharmaceutical research . This compound features several key functional groups: a tosyl (Tos) moiety, which acts as a superior leaving group, an aminoxy group, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is stable under basic conditions but can be cleanly removed using mild acids, revealing the amine for subsequent conjugation steps . Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology in drug discovery . As a linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, enabling the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins . The integrated PEG spacer significantly enhances the compound's hydrophilicity and solubility in aqueous media, which is critical for the pharmacokinetic properties of the final bioconjugate . Beyond PROTACs, this reagent is widely applicated in other cutting-edge research areas, including drug-release systems, nanotechnology, new materials research, and as a support for polypeptide synthesis . It is essential to handle this product with appropriate safety precautions. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDQGCADASLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its versatile reactivity and the advantageous properties imparted by its PEG spacer.

Core Chemical Structure and Properties

This compound is a crosslinker featuring a tetraethylene glycol (PEG4) spacer.[1] This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2] The molecule is functionalized with a tosyl group at one terminus and a tert-butyloxycarbonyl (Boc)-protected aminoxy group at the other.[1][3] Some suppliers also offer a variant, N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos, which includes an additional tosyl group on the aminoxy nitrogen.[4]

The key reactive moieties of this linker are:

  • Tosyl (Tos) Group : This functional group is an excellent leaving group for nucleophilic substitution reactions.[3][5] It readily reacts with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) to form stable covalent bonds.[5][6] This reactivity is particularly useful for modifying proteins, peptides, and other biomolecules.[6]

  • Boc-Protected Aminoxy Group : The aminoxy (-O-NH2) group, once deprotected, is highly reactive towards carbonyl compounds (aldehydes and ketones), forming stable oxime linkages.[7][8] The Boc protecting group can be removed under mild acidic conditions, allowing for a controlled, sequential conjugation strategy.[3]

The combination of these two functional groups in a single molecule allows for a two-step conjugation process, making it a valuable tool for creating complex bioconjugates.

Table 1: Physicochemical Properties of Representative this compound Variants

Propertyt-Boc-Aminooxy-PEG4-TosN-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos
Molecular Formula C27H39NO11S2C27H39NO11S2
Molecular Weight 463.6 g/mol [9]617.7 g/mol [4]
CAS Number 1807539-01-0[3]1817735-42-4[4]
Purity Typically >95%>98%[4]
Appearance White to off-white solid or viscous liquidNot specified, likely similar
Solubility Soluble in aqueous solutions and most organic solvents[6]Soluble in aqueous media[4]
Storage Conditions -20°C[4]-20°C[4]

Applications in Bioconjugation and Drug Development

The unique heterobifunctional nature of this compound makes it a versatile linker for a variety of applications in biomedical research and drug development.[10][11]

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The tosyl group can react with a nucleophilic group on the antibody (e.g., the amine group of a lysine residue), while the deprotected aminoxy group can be conjugated to a carbonyl-containing drug. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the resulting ADC.[11]

PROTACs (Proteolysis Targeting Chimeras)

This compound is also suitable for the synthesis of PROTACs.[12] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The length and flexibility of the PEG4 spacer can be critical for the efficacy of the PROTAC.[13]

Surface Modification and Functionalization

The tosyl group can be used to immobilize the linker onto surfaces containing amine, thiol, or hydroxyl groups.[6] The deprotected aminoxy group can then be used to capture aldehydes or ketones, enabling the creation of functionalized surfaces for applications such as biosensors and diagnostic arrays.

Peptide and Protein Modification

This linker allows for the site-specific modification of peptides and proteins.[14] For example, the tosyl group can be reacted with a specific amino acid residue, and the deprotected aminoxy group can be used to attach a label, a drug, or another biomolecule.

Experimental Protocols

The following are representative protocols for the use of this compound. Specific reaction conditions may need to be optimized depending on the substrates.

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • The resulting deprotected aminoxy-PEG4-Tos can be used directly or after purification.

General Protocol for Conjugation to an Amine-Containing Biomolecule via the Tosyl Group
  • Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer at a pH of 8.0-9.5.[6][15]

  • Add a molar excess of this compound to the solution.

  • Incubate the reaction at room temperature or 37°C for several hours to overnight.

  • Monitor the reaction progress by a suitable analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purify the conjugate using size-exclusion chromatography or another appropriate method to remove unreacted linker and biomolecule.

General Protocol for Oxime Ligation with a Carbonyl-Containing Molecule
  • Deprotect the Boc group of the PEGylated biomolecule as described in Protocol 3.1.

  • Dissolve the deprotected aminoxy-PEGylated biomolecule and the carbonyl-containing molecule in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).

  • Incubate the reaction at room temperature for several hours.

  • Monitor the formation of the oxime bond by LC-MS.

  • Purify the final conjugate to remove any unreacted starting materials.

Visualizing Workflows and Relationships

Logical Relationship of Functional Groups

G Functional Group Reactivity A This compound B Tosyl Group A->B C Boc-aminoxy Group A->C D Nucleophiles (Amine, Thiol, Hydroxyl) B->D Nucleophilic Substitution E Acidic Conditions C->E Deprotection F Aminoxy Group E->F G Carbonyls (Aldehyde, Ketone) F->G Oxime Ligation

Caption: Reactivity of this compound functional groups.

Experimental Workflow for Two-Step Bioconjugation

G Two-Step Bioconjugation Workflow cluster_0 Step 1: PEGylation cluster_1 Step 2: Conjugation A Biomolecule (Amine) C PEGylated Biomolecule (Boc-protected) A->C pH 8.0-9.5 B This compound B->C D Acidic Deprotection C->D E PEGylated Biomolecule (Aminoxy) D->E G Final Bioconjugate E->G pH 4.5-5.5 F Carbonyl-Molecule F->G

Caption: Workflow for sequential bioconjugation.

References

The Strategic Application of Tos-aminoxy-Boc-PEG4-Tos in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount. Tos-aminoxy-Boc-PEG4-Tos has emerged as a critical heterobifunctional crosslinker, offering a versatile platform for the synthesis of complex biomolecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Functionality: A Bridge Between Molecules

This compound is a chemical linker designed with three key components:

  • Tosyl (Tos) Group: This functional group is an excellent leaving group, facilitating nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines (-NH2) and thiols (-SH) found on proteins and other biomolecules, forming stable covalent bonds.

  • t-Boc Protected Aminoxy Group: The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminoxy (-ONH2) functionality during initial conjugation steps. Upon removal under mild acidic conditions, the deprotected aminoxy group becomes available to react specifically with aldehyde or ketone moieties to form a stable oxime linkage. This highly specific reaction is a cornerstone of chemoselective ligation.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate. This property is crucial for improving the pharmacokinetic profiles of bioconjugates and preventing aggregation.

The strategic design of this linker allows for a two-step conjugation process, providing control over the assembly of complex biomolecular structures.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The use of this compound in this context allows for the sequential attachment of the two ligands. For instance, the tosyl group can first be reacted with an amine-containing E3 ligase ligand. Following this, the Boc-protected aminoxy group can be deprotected and reacted with a ketone- or aldehyde-functionalized target protein ligand to complete the PROTAC synthesis.

Quantitative Data Summary

The efficiency and stability of the linkages formed by this compound are critical for its utility. The following table summarizes key quantitative parameters associated with the reactions involving the functional groups of this linker.

ParameterFunctional GroupReaction ConditionTypical Efficiency/ValueReference
Reaction pH Aminoxy (Oxime formation)Optimal for high yield and speed4.5 - 5.0[5]
Reaction Temperature Aminoxy (Oxime formation)Can increase reaction speed39 °C (may increase acyclic product)[5]
Catalysis Aminoxy (Oxime formation)To enhance reaction rate at neutral pHAniline, p-phenylenediamine[6][7]
Stability Oxime BondPhysiological pHGenerally stable[8][9]
Leaving Group Ability Tosyl GroupNucleophilic SubstitutionExcellent[10][11][12]

Experimental Protocols

General Protocol for Two-Step Bioconjugation using this compound

This protocol outlines a general workflow for conjugating two molecules (Molecule A with a nucleophile and Molecule B with a carbonyl group) using this compound.

Step 1: Conjugation of Molecule A via Nucleophilic Substitution

  • Dissolve Molecule A: Dissolve Molecule A (containing an amine or thiol group) in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution to deprotonate the nucleophile.

  • Add Linker: Add an equimolar amount of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Purification: Purify the resulting conjugate (Molecule A-PEG4-Boc-aminoxy) using chromatography (e.g., HPLC or silica gel chromatography).

Step 2: Deprotection of the Boc Group

  • Dissolve Conjugate: Dissolve the purified conjugate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

  • Reaction: Stir the reaction at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting product is Molecule A-PEG4-aminoxy.

Step 3: Oxime Ligation with Molecule B

  • Dissolve Components: Dissolve Molecule A-PEG4-aminoxy and Molecule B (containing an aldehyde or ketone group) in a reaction buffer, typically at a pH between 4.5 and 5.0.[5]

  • Catalyst (Optional): For reactions at or near neutral pH, a catalyst such as aniline or p-phenylenediamine can be added to increase the reaction rate.[7]

  • Reaction: Stir the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

  • Purification: Purify the final bioconjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the application of this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxime Ligation Molecule_A_NH2 Molecule A (with -NH2 or -SH) Intermediate_1 Molecule A-linker-Boc Molecule_A_NH2->Intermediate_1 Tosyl displacement Linker This compound Linker->Intermediate_1 Intermediate_2 Molecule A-linker-NH2O Intermediate_1->Intermediate_2 Acid (e.g., TFA) Final_Conjugate Molecule A-linker-Molecule B Intermediate_2->Final_Conjugate Oxime bond formation Molecule_B_CO Molecule B (with C=O) Molecule_B_CO->Final_Conjugate PROTAC_Synthesis_Logic PROTAC PROTAC Molecule E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand binds Target_Protein_Ligand Target Protein Ligand PROTAC->Target_Protein_Ligand binds Linker This compound E3_Ligase_Ligand->Linker conjugated via Target_Protein_Ligand->Linker conjugated via Oxime_Formation_Mechanism Aminoxy R1-ONH2 (from deprotected linker) Tetrahedral_Intermediate Tetrahedral Intermediate Aminoxy->Tetrahedral_Intermediate Nucleophilic attack Carbonyl R2-C(=O)-R3 (on target molecule) Carbonyl->Tetrahedral_Intermediate Oxime R1-O-N=C(R2)-R3 (Stable Oxime Bond) Tetrahedral_Intermediate->Oxime Dehydration

References

An In-Depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-aminoxy-Boc-PEG4-Tos (CAS Number: 1807539-01-0), a bifunctional crosslinker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, a representative synthetic application, and the mechanistic role of this linker in targeted protein degradation.

Core Compound Data

This compound is a valuable tool in drug discovery, particularly in the development of PROTACs. Its structure features a Boc-protected aminoxy group and a terminal tosyl group, connected by a four-unit polyethylene glycol (PEG) spacer. This configuration allows for the sequential and controlled conjugation of two different molecular entities.

PropertyValue
CAS Number 1807539-01-0
Molecular Formula C₂₀H₃₃NO₉S
Molecular Weight 463.54 g/mol
Appearance Colorless to light yellow viscous liquid or solid powder
Purity ≥95%
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C for long-term stability

The Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a flexible and hydrophilic linker, offering several advantages in PROTAC design:

  • Controlled Synthesis: The Boc and Tosyl protecting groups allow for a stepwise and directed synthesis of the PROTAC molecule. The tosyl group is an excellent leaving group for nucleophilic substitution, while the Boc group can be removed under acidic conditions to reveal a reactive aminoxy group.

  • Enhanced Solubility: The PEG4 spacer increases the aqueous solubility of the final PROTAC molecule, which can improve its pharmacokinetic properties.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway of targeted protein degradation facilitated by a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Results in

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Protocols: A Representative Synthesis of a PROTAC

While a specific protocol detailing the use of this compound is not publicly available in the cited literature, the following represents a generalized solid-phase synthesis approach for which this linker is well-suited. This protocol illustrates the key steps in constructing a PROTAC, starting with the immobilization of an E3 ligase ligand.

Workflow for Solid-Phase PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start resin_prep 1. Resin Preparation & E3 Ligase Ligand Immobilization start->resin_prep linker_coupling 2. Linker Coupling with This compound resin_prep->linker_coupling deprotection 3. Boc Deprotection linker_coupling->deprotection poi_coupling 4. Target Protein Ligand Coupling deprotection->poi_coupling cleavage 5. Cleavage from Resin poi_coupling->cleavage purification 6. Purification of PROTAC cleavage->purification end End purification->end

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Methodologies

1. Immobilization of E3 Ligase Ligand (Example: Pomalidomide derivative)

  • Resin Swelling: Swell an appropriate solid support resin (e.g., aminomethylated polystyrene) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Reaction: Agitate the mixture at room temperature for a sufficient period to ensure complete coupling.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

2. Linker Attachment

  • Reaction Setup: To the resin-bound E3 ligase ligand, add a solution of this compound and a suitable base (e.g., DIPEA) in DMF. The tosyl group will be displaced by a nucleophilic group on the immobilized ligand (e.g., a hydroxyl or amino group).

  • Reaction: Agitate the mixture at room temperature until the reaction is complete, as monitored by an appropriate method (e.g., LC-MS analysis of a cleaved sample).

  • Washing and Drying: Wash and dry the resin as described in the previous step.

3. Boc Deprotection

  • Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the aminoxy functionality of the linker.

  • Neutralization and Washing: Wash the resin with DCM, followed by neutralization with a solution of DIPEA in DCM, and then wash again with DCM.

4. Target Protein Ligand Coupling

  • Coupling: To the deprotected resin, add a solution of the target protein ligand (containing a reactive functional group such as a carboxylic acid), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

  • Reaction, Washing, and Drying: Allow the reaction to proceed to completion, followed by the standard washing and drying steps.

5. Cleavage and Purification

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and a scavenger such as triisopropylsilane) to release the fully assembled PROTAC.

  • Purification: Purify the crude PROTAC product using a suitable chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

This comprehensive guide provides essential information for researchers and drug development professionals on the properties and application of this compound in the innovative field of targeted protein degradation. The provided protocols and diagrams serve as a foundation for the rational design and synthesis of novel PROTAC-based therapeutics.

In-depth Guide to Tos-aminoxy-Boc-PEG4-Tos: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional PROTAC linker used extensively in chemical biology and drug development for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

The compound name "this compound" suggests a complex structure. Based on supplier information, the scientifically accurate name is N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos.[1] This chemical is a polyethylene glycol (PEG) linker that incorporates tosyl, Boc, and aminoxy functional groups.[1] The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine, allowing for subsequent reactions after its removal.[1] The integrated PEG linker enhances the compound's aqueous solubility.[1]

The key quantitative data for this molecule are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₉NO₁₁S₂[1][2]
Molecular Weight 617.7 g/mol (or 617.73 g/mol )[1][2]
CAS Number 1817735-42-4[1][2]

It is important to distinguish this compound from a related, yet different, molecule often named t-Boc-Aminooxy-PEG4-Tos. The latter has a molecular formula of C₂₀H₃₃NO₉S and a molecular weight of approximately 463.6 g/mol .[3][4][5][6][7] This highlights the importance of precise nomenclature in chemical synthesis.

Structural Elucidation

The structure of N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos is defined by a central tetraethylene glycol (PEG4) core. One terminus of the PEG chain is functionalized with a tosylated hydroxyl group (a tosylate). The other terminus is linked to an aminoxy group (-O-NH₂) where the nitrogen atom is protected by both a Boc group and a tosyl group.

To clarify the relationship between the constituent parts of the molecule, the following diagram illustrates its logical structure.

cluster_end1 Terminus 1 cluster_linker Linker cluster_end2 Terminus 2 Boc Boc Group Aminoxy Aminoxy Boc->Aminoxy Protects Tos1 Tosyl Group Tos1->Aminoxy Protects PEG4 PEG4 Spacer Aminoxy->PEG4 Attached to Tos2 Tosyl Group PEG4->Tos2 Attached to

Logical structure of N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the synthesis of a particular PROTAC and are beyond the scope of this general guide. However, a general workflow for its application in PROTAC synthesis is outlined below. This typically involves:

  • Deprotection: Removal of the Boc group under acidic conditions to expose the amine.

  • Conjugation: Reaction of the newly freed amine or the terminal tosyl group with a corresponding ligand for either the target protein or an E3 ubiquitin ligase.

The specific reaction conditions (e.g., solvent, temperature, catalysts) would be determined by the chemical nature of the ligands being conjugated.

G start Start with This compound deprotection Acidic Deprotection (Remove Boc) start->deprotection conjugation1 Conjugation Step 1: Couple E3 Ligase Ligand deprotection->conjugation1 intermediate Linker-Ligand 1 Intermediate conjugation1->intermediate conjugation2 Conjugation Step 2: Couple Target Protein Ligand intermediate->conjugation2 end Final PROTAC Molecule conjugation2->end

General workflow for PROTAC synthesis using the linker.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional PROTAC linker. While specific quantitative solubility data for this compound is not publicly available, this document offers a comprehensive overview based on the physicochemical properties of its constituent functional groups, along with detailed experimental protocols for determining its solubility.

Understanding the Molecular Architecture and its Impact on Solubility

This compound is a molecule designed with distinct functional domains, each contributing to its overall properties, including solubility. The presence of a polyethylene glycol (PEG) spacer is a key feature intended to enhance aqueous solubility.[1][2][3]

The structure consists of:

  • Tos- (Tosyl group): A good leaving group, often used for nucleophilic substitution reactions.[1][3] The tosyl group itself is relatively nonpolar.

  • -aminoxy-: A reactive moiety that can form stable oxime bonds with aldehydes and ketones.

  • Boc- (tert-Butyloxycarbonyl group): A common protecting group for amines, which is generally hydrophobic.

  • -PEG4-: A short chain of four polyethylene glycol units. The ether oxygens in the PEG chain can form hydrogen bonds with water, which is the primary reason for the increased aqueous solubility of PEGylated compounds.[1][4][5][6][7][]

  • -Tos (second Tosyl group): Provides another reactive site for conjugation.[]

The overall solubility of this compound in aqueous media is a balance between the hydrophilic nature of the PEG4 spacer and the more hydrophobic characteristics of the Boc and Tosyl groups. While the PEG chain significantly contributes to water solubility, the presence of the two tosyl groups and the Boc group will likely render the molecule more soluble in a mixture of organic solvents and water, or in polar organic solvents.[10] For instance, a similar compound, Tosylate-PEG-Tosylate with a much larger PEG moiety (MW 2k), is described as soluble in water and aqueous buffers.[10]

Qualitative Solubility Assessment

Based on the structure, a qualitative assessment of solubility in different solvents can be made. This provides a foundational understanding for experimental design.

Functional GroupContribution to Aqueous SolubilityRationale
-PEG4- Increases The ether oxygens form hydrogen bonds with water molecules, enhancing hydrophilicity.[1][4][5][6][7][]
Boc- group Decreases The tert-butyl group is bulky and hydrophobic, reducing interaction with water.
Tos- groups Decreases The aromatic and sulfonyl components are largely nonpolar, contributing to lower aqueous solubility.
-aminoxy- Slightly Increases The nitrogen and oxygen atoms can participate in hydrogen bonding.

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise aqueous solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Objective: To determine the quantitative solubility of this compound in a specified aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, Acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the same organic solvent to create a series of calibration standards.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a series of vials. The excess solid should be clearly visible.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis by HPLC:

    • Develop an HPLC method capable of resolving and quantifying this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the filtered supernatant from the solubility experiment. It may be necessary to dilute the sample with the mobile phase to fall within the linear range of the standard curve.

  • Data Analysis:

    • Using the standard curve, determine the concentration of this compound in the analyzed supernatant sample.

    • Account for any dilutions made during sample preparation to calculate the final solubility in the aqueous buffer (e.g., in mg/mL or µg/mL).

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in assessing and utilizing this molecule, the following diagrams illustrate key workflows.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Buffer (e.g., PBS, pH 7.4) C Add Excess Compound to Buffer A->C B Prepare Standard Solutions in Organic Solvent G Analyze Standards by HPLC to Create Calibration Curve B->G D Equilibrate with Agitation (24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F H Analyze Filtered Supernatant by HPLC F->H I Calculate Concentration from Calibration Curve G->I H->I

Caption: A flowchart of the experimental steps for determining aqueous solubility.

G Logical Flow for Compound Application A Synthesize or Procure this compound B Characterize Compound (NMR, MS, Purity) A->B C Determine Aqueous Solubility (Experimental Protocol) B->C D Is Solubility Sufficient for Intended Application? C->D E Proceed with Conjugation Reactions D->E Yes F Formulation Development (e.g., co-solvents) D->F No G Test in Biological Assays E->G F->E

Caption: Decision-making workflow for using the PEGylated linker in research.

Conclusion

While a definitive, published value for the aqueous solubility of this compound is currently unavailable, an understanding of its molecular components allows for a strong qualitative prediction. The hydrophilic PEG4 chain is expected to impart a degree of water solubility, though this will be counteracted by the hydrophobic Boc and Tosyl groups. For researchers and drug development professionals, the provided experimental protocol offers a robust method to quantitatively determine the solubility in their specific aqueous medium of interest, ensuring the successful design and execution of subsequent bioconjugation and drug delivery studies.

References

The Beginner's Guide to Aminoxy Linker Chemistry: An In-depth Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminoxy linker chemistry, a cornerstone of modern bioconjugation. Detailing the core principles of oxime ligation, this document serves as an essential resource for professionals in research and drug development, offering insights into the creation of stable and specific biomolecular conjugates.

Core Principles of Aminoxy Linker Chemistry

Aminoxy linker chemistry revolves around the formation of a stable oxime bond between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone). This reaction, known as oxime ligation, is highly chemoselective, meaning it proceeds with high specificity under mild conditions, typically in aqueous buffers, without interfering with other functional groups present in biological molecules.[1][2] This bioorthogonality makes it an invaluable tool for the precise modification of proteins, peptides, carbohydrates, and other biomolecules.[3][4]

The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.[5] This stability is crucial for applications where the integrity of the conjugate is paramount, such as in the development of antibody-drug conjugates (ADCs) and in vivo imaging agents.

The reaction rate of oxime ligation is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3] However, the use of catalysts can significantly accelerate the reaction at neutral pH, making it more amenable to biological applications.[3][6]

The Oxime Ligation Reaction Mechanism

The formation of an oxime bond proceeds through a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile and attacks the electrophilic carbon atom of the carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the oxime.[7]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.

G General Mechanism of Oxime Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy Aminooxy R-O-NH₂ Carbinolamine Carbinolamine Intermediate Aminooxy->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde/Ketone R'-C(=O)-R'' Carbonyl->Carbinolamine Oxime Oxime R-O-N=C(R')-R'' Carbinolamine->Oxime Dehydration (-H₂O) Water Water H₂O Carbinolamine->Water G Workflow for Site-Specific ADC Development using Aminoxy Linkers cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation_purification Conjugation and Purification mAb Monoclonal Antibody (mAb) Oxidation Site-Specific Oxidation (e.g., of glycans or N-terminus) mAb->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Oxime_Ligation Oxime Ligation Aldehyde_mAb->Oxime_Ligation Aminooxy_Linker Aminooxy Linker Linker_Payload Aminooxy-Linker-Payload Aminooxy_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Oxime_Ligation Crude_ADC Crude ADC Oxime_Ligation->Crude_ADC Purification Purification (e.g., Chromatography) Crude_ADC->Purification Final_ADC Homogeneous ADC Purification->Final_ADC G Workflow for Cell Surface Labeling via Oxime Ligation cluster_cell_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Living_Cells Living Cells Metabolic_Labeling Metabolic Labeling with Aldehyde-tagged Precursor (or mild oxidation) Living_Cells->Metabolic_Labeling Aldehyde_Cells Cells with Surface Aldehydes Metabolic_Labeling->Aldehyde_Cells Oxime_Ligation Oxime Ligation on Cell Surface Aldehyde_Cells->Oxime_Ligation Aminooxy_Probe Aminooxy-functionalized Probe (e.g., Fluorophore, Biotin) Aminooxy_Probe->Oxime_Ligation Washing Wash to Remove Excess Probe Oxime_Ligation->Washing Labeled_Cells Specifically Labeled Cells Washing->Labeled_Cells Analysis Analysis (e.g., Flow Cytometry, Microscopy) Labeled_Cells->Analysis

References

The Pivotal Role of Hydrophilic PEG Spacers in Modern Crosslinking Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Bioconjugation with Hydrophilic Spacers

In the intricate world of bioconjugation, the ability to link molecules together with precision and stability is paramount. Crosslinkers serve as the molecular bridges that make these connections possible, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] While the reactive groups of a crosslinker determine its target, the spacer arm that separates these groups plays an equally critical role in the functionality of the resulting conjugate.[2] This guide delves into the function of hydrophilic polyethylene glycol (PEG) spacers in crosslinkers, providing a comprehensive overview of their benefits, quantitative effects, and practical applications.

Core Functions of Hydrophilic PEG Spacers

The incorporation of a PEG spacer into a crosslinker imparts a range of desirable properties to the resulting bioconjugate, primarily by leveraging the inherent characteristics of PEG: its hydrophilicity, flexibility, and biocompatibility.[3][4]

Improved Solubility and Reduced Aggregation

A major challenge in bioconjugation is the often-hydrophobic nature of the molecules being linked, such as small molecule drugs.[5] The covalent attachment of a hydrophilic PEG spacer significantly increases the overall water solubility of the conjugate, preventing aggregation and precipitation, which can be detrimental to its function and deliverability.[3][6] This is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can lead to aggregation and rapid clearance from circulation.[7]

Enhanced Stability and Prolonged Circulation Half-Life

PEGylation, the process of attaching PEG chains, creates a hydrophilic shield around the bioconjugate.[8] This "stealth" effect sterically hinders the approach of proteolytic enzymes, thereby protecting the molecule from degradation and increasing its stability in biological fluids.[3] Furthermore, the increased hydrodynamic radius of PEGylated molecules slows their renal clearance, leading to a significantly extended circulation half-life in vivo.[8][] This prolonged presence in the bloodstream enhances the therapeutic window and can reduce the required dosing frequency.[10]

Reduced Immunogenicity

The PEG corona can mask immunogenic epitopes on the surface of a protein or other biomolecule, reducing the likelihood of an adverse immune response.[3][6] This is a critical consideration in the development of therapeutic proteins and other biologics, as an immune reaction can lead to rapid clearance and loss of efficacy.

Increased Bioavailability and Biocompatibility

By improving solubility and stability, PEG spacers enhance the overall bioavailability of a conjugated molecule.[11] PEG itself is known for its low toxicity and biocompatibility, making it an ideal component for in vivo applications.[12]

Quantitative Impact of PEG Spacer Properties

The length and architecture of the PEG spacer are critical design parameters that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of these properties.

Effect of PEG Spacer Length

The length of the PEG chain has a profound influence on the pharmacokinetic and pharmacodynamic properties of the conjugate.

PEG Linker Length Key Findings References
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.[13]
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.[13]
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity.[13][14]

Table 1: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends observed with varying PEG linker lengths.

ADC PEG Molecular Weight (kDa) In Vitro Cytotoxicity (IC50) In Vivo Half-Life In Vivo Efficacy References
Affibody-MMAE Conjugate0 (No PEG)Baseline19.6 min (baseline)-[15]
44.5-fold reduction2.5-fold increaseImproved[15]
1022-fold reduction11.2-fold increaseMost Ideal[15]
Trastuzumab-MMAEPEG8-Slower clearance than shorter PEGsWider therapeutic window[16]
PEG12-Slower clearance than shorter PEGsWider therapeutic window[16]
PEG24-Slower clearance than shorter PEGsWider therapeutic window[16]

Table 2: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.[15][16]

Effect of PEG Spacer Architecture: Linear vs. Branched

The architecture of the PEG linker also plays a crucial role in determining the properties of the conjugate.

Linker Type PEG Molecular Weight (kDa) Hydrodynamic Radius (Rh) (nm) References
Unmodified HSA-3.5[17]
Linear54.2[17]
Linear105.2[17]
Linear206.1[17]
Branched206.4[17]

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[17]

Linker Type Polymer Molecular Weight (kDa) Hydrodynamic Radius (nm) References
Linear125.42 ± 0.28[17]
Linear207.36 ± 0.20[17]
Four-Arm Branched206.83 ± 0.09[17]
Linear409.58 ± 0.35[17]
Four-Arm Branched409.25 ± 0.40[17]

Table 4: Hydrodynamic Radii of Polymeric Nanocarriers. This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[17] Branched linkers can offer advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. They also provide the potential for higher drug loading in antibody-drug conjugates. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[17]

Types of PEGylated Crosslinkers

A wide variety of PEGylated crosslinkers are available, differing in their reactive groups and whether the spacer is cleavable.

Reactive Groups
  • NHS Esters: N-hydroxysuccinimide esters are widely used for their reactivity towards primary amines (e.g., lysine residues in proteins) under mild pH conditions (pH 7-9) to form stable amide bonds.[18]

  • Maleimides: These groups react specifically with sulfhydryl groups (e.g., cysteine residues in proteins) at a slightly acidic to neutral pH (6.5-7.5) to form stable thioether bonds.[18]

  • DBCO (Dibenzocyclooctyne): Used in copper-free click chemistry, DBCO reacts with azides in a highly specific and bioorthogonal manner, meaning the reaction proceeds efficiently in a biological environment without interfering with native biochemical processes.[11]

Cleavable vs. Non-Cleavable Linkers
  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell, to release the conjugated molecule.[11] This is a key feature in many ADC designs.

  • Non-Cleavable Linkers: These linkers form a stable, permanent bond. The release of the conjugated molecule, if desired, typically relies on the degradation of the entire conjugate within the target cell.[19]

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

PEGylated crosslinkers are instrumental in the development of ADCs, which are designed to deliver a potent cytotoxic drug specifically to cancer cells.[20] The linker connects the antibody, which provides targeting, to the drug payload. The properties of the PEG spacer are critical for the overall performance of the ADC.

A prominent target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.[10] The following diagram illustrates the HER2 signaling pathway that is targeted by such ADCs.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds ADC_Workflow cluster_preparation ADC Preparation cluster_purification Purification cluster_characterization Characterization Antibody_Reduction Antibody Reduction (if needed) Conjugation Conjugation Antibody_Reduction->Conjugation Drug_Linker_Activation Drug-Linker Activation (with PEG spacer) Drug_Linker_Activation->Conjugation Quenching Quenching Conjugation->Quenching HIC Hydrophobic Interaction Chromatography (HIC) Quenching->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis SEC->DAR_Analysis Mass_Spec Mass Spectrometry SEC->Mass_Spec In_Vitro_Assay In Vitro Cytotoxicity Assay SEC->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy and Toxicity Study In_Vitro_Assay->In_Vivo_Study PEG_Linker_Selection Start Start: Define Application Needs Release_Strategy Payload Release Required? Start->Release_Strategy Cleavable Select Cleavable Linker (e.g., pH-sensitive, enzyme-cleavable) Release_Strategy->Cleavable Yes Non_Cleavable Select Non-Cleavable Linker Release_Strategy->Non_Cleavable No Conjugation_Site Target Functional Group? Cleavable->Conjugation_Site Non_Cleavable->Conjugation_Site Amine Use NHS-Ester PEG Linker Conjugation_Site->Amine Amine Thiol Use Maleimide PEG Linker Conjugation_Site->Thiol Thiol Bioorthogonal Use Click Chemistry Linker (e.g., DBCO) Conjugation_Site->Bioorthogonal Other Properties Desired Properties? Amine->Properties Thiol->Properties Bioorthogonal->Properties High_Solubility Use Longer PEG Spacer Properties->High_Solubility High Solubility High_Stability Consider Shorter or Branched PEG Properties->High_Stability High Stability High_Drug_Load Use Branched PEG Linker Properties->High_Drug_Load High Drug Load End Final Linker Selection High_Solubility->End High_Stability->End High_Drug_Load->End

References

Methodological & Application

Application Notes and Protocols: Tos-aminoxy-Boc-PEG4-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional linker designed for advanced bioconjugation applications. This linker features a Boc-protected aminoxy group at one terminus and a tosyl group at the other, separated by a flexible polyethylene glycol (PEG) spacer. The protected aminoxy group allows for a staged conjugation strategy. Following deprotection, the reactive aminoxy group can readily form a stable oxime bond with an aldehyde or ketone moiety on a target biomolecule.[][2] This chemoselective ligation, often referred to as "click chemistry," is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[3][4]

The tosyl group serves as a good leaving group, enabling further modification of the other end of the PEG linker if required. The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the biomolecule. This application note provides detailed protocols for the deprotection of the Boc group and subsequent oxime ligation to an aldehyde-containing biomolecule.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to antibodies containing an engineered aldehyde or ketone handle.

  • PEGylation: Modification of proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[5]

  • Surface Immobilization: Attachment of biomolecules to aldehyde-functionalized surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling: Conjugation of fluorescent probes containing an aldehyde or ketone for imaging and tracking studies.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Boc deprotection and oxime ligation steps.

Table 1: Boc Deprotection Conditions and Efficiency

ParameterConditionTypical Efficiency (%)Monitoring Method
Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)>95%LC-MS, TLC
Temperature Room Temperature (20-25°C)
Reaction Time 30 minutes
Work-up Co-evaporation with toluene to remove residual TFA

Table 2: Oxime Ligation Reaction Parameters

ParameterRecommended RangeOptimal Condition (Example)
pH 4.0 - 6.04.5
Solvent Aqueous buffers (e.g., Acetate, MES), DMSO/Buffer100 mM Sodium Acetate Buffer
Catalyst (optional) 10-100 mM Aniline10 mM Aniline
Reactant Molar Ratio 1:1 to 1:5 (Biomolecule:Linker)1:3 (Protein:Linker)
Temperature 4°C - 37°CRoom Temperature (25°C)
Reaction Time 1 - 12 hours2 hours

Experimental Protocols

Part A: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive aminoxy-PEG linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[6]

  • Toluene

  • Round bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound linker in anhydrous DCM in a round bottom flask.

  • Acid Addition: Slowly add an equal volume of TFA to the solution to achieve a 50% (v/v) TFA/DCM mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Remove the DCM and excess TFA using a rotary evaporator.

  • TFA Removal: Add toluene to the residue and co-evaporate under vacuum. Repeat this step 2-3 times to ensure complete removal of residual TFA.

  • Final Product: The resulting deprotected linker, Tos-aminoxy-PEG4-Tos (as a TFA salt), should be thoroughly dried and can be used directly in the subsequent ligation step.

Part B: Oxime Ligation to an Aldehyde-Containing Protein

This protocol details the conjugation of the deprotected aminoxy-PEG linker to a protein that has been functionalized to contain an aldehyde group.

Materials:

  • Deprotected Tos-aminoxy-PEG4-Tos (from Part A)

  • Aldehyde-containing protein

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-containing protein in the conjugation buffer.

  • Linker Preparation: Dissolve the deprotected Tos-aminoxy-PEG4-Tos in the conjugation buffer. A small amount of a co-solvent like DMSO may be used if solubility is an issue.

  • Catalyst Addition: Add the aniline stock solution to the protein solution to a final concentration of 10-20 mM. Aniline acts as a catalyst to accelerate the oxime bond formation.[4]

  • Ligation Reaction: Add a 3- to 10-fold molar excess of the deprotected linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction can also be performed overnight at 4°C. The progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Quenching (Optional): The reaction can be quenched by adding a quenching solution or by proceeding directly to purification.

  • Purification: Remove the excess linker and other small molecules from the conjugated protein using SEC, dialysis, or another suitable purification method.

  • Characterization: The final conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualized Workflows

Bioconjugation_Workflow cluster_deprotection Part A: Boc Deprotection cluster_ligation Part B: Oxime Ligation start This compound step1 Dissolve in DCM start->step1 step2 Add 50% TFA/DCM step1->step2 step3 React for 30 min at RT step2->step3 step4 Evaporate & Co-evaporate with Toluene step3->step4 product1 Deprotected Linker (Tos-aminoxy-PEG4-Tos) step4->product1 step7 Add Deprotected Linker product1->step7 product1->step7 protein Aldehyde-Protein step5 Prepare Protein in Conjugation Buffer (pH 4.5) protein->step5 step6 Add Aniline Catalyst step5->step6 step8 Incubate for 2-4h at RT step7->step8 step9 Purify (e.g., SEC) step8->step9 final_product Final Bioconjugate step9->final_product

Caption: Workflow for Boc deprotection and subsequent oxime ligation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product linker R1-O-NH2 (Deprotected Linker) product R1-O-N=CH-R2 (Stable Oxime Bond) linker->product + biomolecule R2-CHO (Aldehyde-Biomolecule) biomolecule->product catalyst Aniline (pH 4.0-6.0) catalyst->product accelerates

Caption: Chemical principle of aniline-catalyzed oxime ligation.

References

Application Notes and Protocols for PROTAC Synthesis using Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Tos-aminoxy-Boc-PEG4-Tos

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite composition facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex. This compound is a versatile polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC synthesis. The terminal tosyl (Tos) groups serve as excellent leaving groups for nucleophilic substitution, allowing for facile conjugation to a POI ligand or an E3 ligase ligand. The Boc-protected aminooxy group provides a latent reactive handle for a highly chemoselective "click" reaction known as oxime ligation. The PEG4 spacer enhances aqueous solubility and provides flexibility to the PROTAC molecule, which is often crucial for optimal ternary complex formation.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on targeting the bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation

Table 1: Physicochemical Properties of a Representative BRD4-targeting PROTAC
PropertyValue
Molecular Weight ( g/mol )~1000-1200
cLogP3.5 - 5.0
Topological Polar Surface Area (Ų)150 - 200
Aqueous Solubility (µM)10 - 50
Table 2: In Vitro Degradation Profile of a BRD4-targeting PROTAC in HEK293T Cells
Concentration (nM)% BRD4 Remaining (24h)
185 ± 5
1055 ± 8
10015 ± 4
10005 ± 2
Table 3: Degradation Parameters of a BRD4-targeting PROTAC
ParameterValue
DC₅₀ (nM)25
Dₘₐₓ (%)>95
Half-life of BRD4 degradation (t₁/₂)~4 hours
Table 4: Pharmacokinetic Properties of a PEGylated PROTAC in Rats (Intravenous Administration)
ParameterValue
Clearance (CL) (mL/min/kg)15
Volume of Distribution (Vd) (L/kg)2.5
Half-life (t₁/₂) (h)3.0
Area Under the Curve (AUC) (ng·h/mL)5000

Signaling Pathways and Experimental Workflows

PROTAC_Signaling_Pathway PROTAC-mediated Degradation of BRD4 via VHL E3 Ligase cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin binds to acetylated histones PROTAC BRD4-PROTAC-VHL BRD4->PROTAC binds Proteasome 26S Proteasome BRD4->Proteasome targeted for degradation Gene_Transcription Oncogene Transcription (e.g., c-Myc) Chromatin->Gene_Transcription enables Cell Proliferation & Survival Cell Proliferation & Survival Gene_Transcription->Cell Proliferation & Survival Ub Ubiquitin PROTAC->Ub recruits & facilitates transfer VHL VHL E3 Ligase Complex VHL->PROTAC binds Ub->BRD4 poly-ubiquitinates Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Inhibition of\nCell Proliferation & Survival Inhibition of Cell Proliferation & Survival Degraded_BRD4->Inhibition of\nCell Proliferation & Survival

Caption: PROTAC-mediated degradation of BRD4.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start This compound Step1 Couple POI or E3 Ligand (Nucleophilic Substitution) Start->Step1 Intermediate1 Linker-Ligand 1 Conjugate Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 Deprotected Linker-Ligand 1 Step2->Intermediate2 Step3 Oxime Ligation with Aldehyde/Ketone-modified Ligand 2 Intermediate2->Step3 Final_PROTAC Crude PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization In_Vitro_Assays In Vitro Degradation Assays (Western Blot, DC50, Dmax) Characterization->In_Vitro_Assays Cell_Based_Assays Cell Viability & Apoptosis Assays In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo PK/PD Studies Cell_Based_Assays->In_Vivo_Studies

Application Notes and Protocols: A Guide to Oxime Ligation with Aminoxy-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminoxy group with an aldehyde or ketone.[1][2] This chemoselective reaction proceeds under mild, aqueous conditions, making it an invaluable tool for biological and pharmaceutical research.[1] The stability of the resulting oxime bond is significantly greater than corresponding imine or hydrazone linkages, ensuring the integrity of the conjugate in physiological environments.[3][4]

Aminoxy-functionalized polyethylene glycol (Aminoxy-PEG) reagents are frequently employed in this ligation strategy. The PEG component enhances the solubility and biocompatibility of molecules, reduces immunogenicity, and improves pharmacokinetic profiles, making this combination ideal for applications in drug delivery, protein modification, and tissue engineering.[5][6]

This document provides detailed protocols for performing oxime ligation with aminoxy-PEG reagents, quantitative data to guide experimental design, and troubleshooting advice for common challenges.

Reaction Mechanism and Catalysis

The core of oxime ligation is the reaction between the nucleophilic aminoxy group (-ONH₂) of the PEG reagent and the electrophilic carbonyl group (aldehyde or ketone) of the target molecule. The reaction is efficient under slightly acidic to neutral pH conditions (typically pH 4-7).[1][7]

While the reaction can proceed without a catalyst, the rate is significantly enhanced by nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine, p-phenylenediamine).[1][8] The catalyst accelerates the reaction by forming a more reactive protonated Schiff base intermediate, which then undergoes rapid transimination with the aminoxy reagent to form the stable oxime product.[3]

Caption: Mechanism of aniline-catalyzed oxime ligation.

Applications

  • Protein PEGylation: Covalently attaching PEG chains to therapeutic proteins to improve their stability, circulation half-life, and reduce immunogenicity.[9]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Hydrogel Formation: Creating biocompatible hydrogels for 3D cell culture, tissue engineering, and controlled drug release by crosslinking multi-arm PEG reagents.[6][7]

  • Surface Modification: Functionalizing surfaces of nanoparticles, liposomes, or medical devices to enhance biocompatibility or for targeted delivery.[3][10]

  • Peptide and Oligonucleotide Labeling: Attaching labels such as fluorophores or biotin for detection and analysis.[8][11]

Experimental Protocols

Protocol 1: PEGylation of an Aldehyde-Containing Protein

This protocol describes the general procedure for conjugating an aminoxy-PEG reagent to a protein that has been modified to contain an aldehyde group.

A. Materials and Reagents

  • Aldehyde-functionalized protein (e.g., 5-10 mg/mL)

  • Aminoxy-PEG (e.g., m-PEG-ONH₂, 3-10 kDa)

  • Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH 6.0-7.0

  • Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or aqueous buffer)

  • Quenching Reagent (optional): Acetone or a small molecule containing an aminooxy group

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Analysis Tools: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS)

B. Experimental Workflow

Protein_PEGylation_Workflow Start Protein with Aldehyde/Ketone Group Reagents Add Aminoxy-PEG & Catalyst (e.g., mPDA) Start->Reagents Incubate Incubate Reaction (Room Temp, 1-17h) Reagents->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, Mass Spec) Purify->Analyze End Purified PEGylated Protein Analyze->End

Caption: Workflow for protein PEGylation via oxime ligation.

C. Step-by-Step Procedure

  • Protein Preparation: Dissolve the aldehyde-functionalized protein in the Reaction Buffer to a final concentration of approximately 1-10 µM. If the protein is a glycoprotein, aldehyde groups can be generated by oxidizing sialic acid groups with 1-10 mM sodium meta-periodate on ice for 30 minutes, followed by buffer exchange to remove the oxidant.[4]

  • Reagent Preparation: Prepare a stock solution of Aminoxy-PEG in the Reaction Buffer. Also, prepare a catalyst stock solution if needed.

  • Ligation Reaction:

    • To the protein solution, add the Aminoxy-PEG reagent to achieve a final concentration that is in molar excess (e.g., 5 mM for a 7-10 µM protein solution).[9]

    • If using a catalyst, add it to the reaction mixture. For example, mPDA can be used at a final concentration of 500 mM.[9] For aniline, a concentration of 100 mM is common.[9]

    • Gently mix the solution and incubate at room temperature. Reaction times can vary from minutes to several hours (e.g., 1-17 hours), depending on the reactivity of the carbonyl group and the catalyst used.[1][9] Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Quenching (Optional): To stop the reaction, a quenching reagent like acetone can be added to consume any remaining aminoxy-PEG.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method like SEC, which separates molecules based on size.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified fractions. Successful PEGylation will result in a band shift to a higher molecular weight compared to the unmodified protein.[8][9]

    • Mass Spectrometry: Confirm the identity and purity of the conjugate and determine the number of attached PEG chains.

Protocol 2: Formation of a PEG Hydrogel via Oxime Ligation

This protocol outlines the formation of a biocompatible hydrogel using a multi-arm aminoxy-PEG and an aldehyde crosslinker.

A. Materials and Reagents

  • Multi-arm Aminoxy-PEG (e.g., 4-arm or 8-arm PEG-ONH₂)

  • Aldehyde Crosslinker (e.g., Glutaraldehyde or a bi-aldehyde functionalized PEG)[6][7]

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells and Culture Medium (for cell encapsulation applications)

B. Experimental Workflow

Hydrogel_Formation_Workflow Precursor1 Multi-arm Aminoxy-PEG Solution Mix Rapidly Mix Precursors (Optional: with cells) Precursor1->Mix Precursor2 Aldehyde Crosslinker Solution Precursor2->Mix Gelation Allow Gelation (mins to hours) Mix->Gelation Equilibrate Equilibrate in Buffer Gelation->Equilibrate Characterize Characterize Properties (Rheology, Swelling) Equilibrate->Characterize

Caption: Workflow for hydrogel formation via oxime ligation.

C. Step-by-Step Procedure

  • Precursor Preparation: Prepare stock solutions of the multi-arm aminoxy-PEG and the aldehyde crosslinker in PBS. The final concentration will determine the mechanical properties of the gel (e.g., 3-7 wt% PEG).[6]

  • Mixing: In a sterile tube or mold, combine the precursor solutions. The ratio of aldehyde to aminoxy groups (r ratio) can be varied to tune the gel's properties; an r ratio of 0.7 to 1.0 is common.[6] For cell encapsulation, resuspend the cells in one of the precursor solutions before mixing.[6]

  • Gelation: Mix the components thoroughly but quickly. Gelation will begin almost immediately and can be complete within minutes to hours, depending on the pH, concentration, and reactants.[7]

  • Equilibration: Once formed, the hydrogel can be immersed in PBS or cell culture medium overnight to allow it to reach swelling equilibrium.[7]

  • Characterization: The hydrogel's properties can be analyzed using techniques like rheology to measure stiffness (storage modulus) and swelling studies to determine water content.[6]

Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation Summarizes the observed rate constants (k_obs) for the reaction between an aminooxy-dansyl probe and various carbonyl compounds using different catalysts.

Carbonyl SubstrateCatalyst (Concentration)Observed Rate Constant (k_obs, s⁻¹M⁻¹)Reference
Citral (Aldehyde)Aniline (50 mM)48.6[9]
2-Pentanone (Ketone)Aniline (100 mM)0.082[9]
Aldehyde-ProteinmPDA (various)Linear increase with concentration[9][12]
Ketone-ProteinNo CatalystVery Slow[9]
Ketone-ProteinAniline (100 mM)Minor rate increase[9]
Ketone-ProteinmPDA (500 mM)Significant rate increase[9]

Data adapted from kinetic analyses to show relative efficiencies. mPDA is shown to be a significantly more efficient catalyst than aniline, especially for less reactive ketone substrates.[9][13]

Table 2: Properties of PEG Hydrogels Formed by Oxime Ligation Details the mechanical and physical properties of hydrogels formed with 8-armed aminoxy-PEG and glutaraldehyde.

PEG Concentration (wt%)Aldehyde/Aminoxy Ratio (r)Stiffness (Storage Modulus, Pa)Water Content (%)Reference
3%0.725899.26[6]
3%1.0-98.49[6]
7%1.04196-[6]

This table demonstrates that the hydrogel's mechanical properties and water content can be tuned by altering the PEG concentration and the stoichiometry of the reactive groups.[6]

Troubleshooting and Considerations

  • Low Reaction Yield:

    • Cause: Suboptimal pH, insufficient catalyst, or low reactivity of the carbonyl group (ketones are less reactive than aldehydes).[9]

    • Solution: Optimize the reaction pH (typically 4.5-7). Increase the concentration of the catalyst or switch to a more efficient one like mPDA.[9][13] Increase the reaction time or the concentration of the aminoxy-PEG reagent.

  • Side Reactions:

    • Cause: The aminoxy group is highly reactive and can react with carbonyl-containing solvents like acetone.[1]

    • Solution: Avoid acetone and other ketone/aldehyde solvents during reaction setup and purification. Use high-purity reagents.

  • Purification Challenges:

    • Cause: Similar size of the desired product and starting materials or aggregates.

    • Solution: Optimize the chromatography conditions (e.g., column type, buffer composition). If the product has a different net charge, IEX can be an effective alternative to SEC.

  • Precursor Instability:

    • Cause: Unprotected aminooxy groups on peptides or other molecules can be unstable during synthesis and storage.[1][2]

    • Solution: Use a protected form of the aminooxy group (e.g., Fmoc-Aoa) during solid-phase peptide synthesis, which can be deprotected just before the ligation step.[1][2]

References

Application Notes and Protocols for Boc Deprotection of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-aminoxy-Boc-PEG4-Tos is a bifunctional crosslinker of significant interest in the field of targeted protein degradation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it serves as a hydrophilic PEG4 linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc) protecting group on the aminoxy functionality allows for strategic, late-stage deprotection to reveal a reactive aminoxy group. This aminoxy group can then be conjugated to a suitable functional group, such as an aldehyde or ketone, on a target-binding ligand.

The successful deprotection of the Boc group is a critical step in the synthesis of functional PROTACs. The choice of deprotection conditions can significantly impact the yield and purity of the final product. This document provides detailed application notes and protocols for the acidic removal of the Boc protecting group from this compound, offering guidance on common reagents, reaction conditions, and work-up procedures.

Principle of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine (in this case, an aminoxy group).

The choice of acid and solvent system is crucial for achieving efficient and clean deprotection. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[1][3][4] The concentration of the acid, reaction temperature, and reaction time are key parameters that need to be optimized for a specific substrate.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker connecting the two ligands plays a critical role in the efficacy of the PROTAC. This compound provides a flexible, hydrophilic PEG4 linker. The tosyl group is a good leaving group for nucleophilic substitution, allowing for the attachment of an E3 ligase ligand, while the Boc-protected aminoxy group, after deprotection, enables conjugation to the target protein ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis A This compound C Ligand-Linker Intermediate (Boc-protected) A->C Nucleophilic Substitution B E3 Ligase Ligand (with nucleophile) B->C D Boc Deprotection (Acidic Conditions) C->D E Deprotected Intermediate (Free Aminoxy) D->E G Final PROTAC Molecule E->G Oxime Ligation F Target Protein Ligand (with aldehyde/ketone) F->G

A generalized workflow for the synthesis of a PROTAC molecule utilizing the subject compound.

Boc Deprotection Conditions: A Comparative Overview

ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Concentration 20-50% (v/v) TFA in DCM[1]4M HCl in 1,4-Dioxane[6]
Reaction Temperature 0 °C to Room TemperatureRoom Temperature[6]
Reaction Time 30 minutes to 2 hours30 minutes to 4 hours
Advantages - Fast reaction times.[7]- Volatile reagents are easily removed.- Often results in a crystalline HCl salt, which can aid in purification.[6]- Can be more selective in the presence of other acid-labile groups.[8]
Disadvantages - TFA can be difficult to remove completely and may require co-evaporation with a solvent like toluene.- The resulting TFA salt is often an oil, which can be challenging to handle.[6]- 1,4-Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[4]- The reaction may be slower than with TFA.
Work-up - Evaporation of solvent and excess TFA.- Precipitation of the product by addition of a non-polar solvent like diethyl ether.[1]- Optional neutralization with a mild base (e.g., saturated NaHCO3 solution) during aqueous work-up.[1]- Evaporation of solvent.- Trituration with diethyl ether to afford the HCl salt as a solid.[8]

Stability of the Tosyl Group: The tosyl group is generally stable under the acidic conditions used for Boc deprotection.[9] However, prolonged exposure to strong acids at elevated temperatures should be avoided to prevent potential side reactions.

Experimental Protocols

The following are detailed protocols for the Boc deprotection of this compound using either TFA/DCM or HCl/Dioxane.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (e.g., a final concentration of 20-50% v/v) to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for an additional 1-2 hours.

  • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]

  • The resulting residue is the TFA salt of aminoxy-PEG4-Tos. To isolate the product, add cold diethyl ether to the residue to induce precipitation.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (e.g., 4-5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Add diethyl ether to the resulting residue and triturate to obtain the HCl salt of aminoxy-PEG4-Tos as a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Deprotection_Workflow cluster_workflow Boc Deprotection Experimental Workflow A Dissolve this compound in anhydrous solvent (DCM or Dioxane) B Cool to 0°C (for TFA/DCM method) A->B C Add Acidic Reagent (TFA or HCl in Dioxane) B->C D Stir at 0°C to Room Temperature C->D E Monitor Reaction Progress (TLC or LC-MS) D->E E->D No F Reaction Complete E->F G Solvent Removal (Rotary Evaporation) F->G Yes H Co-evaporation with Toluene (for TFA method) G->H I Precipitation/Trituration with Diethyl Ether H->I J Filtration and Drying I->J K Isolated Aminoxy-PEG4-Tos Salt J->K

A general experimental workflow for the Boc deprotection of the subject compound.

PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule (containing Aminoxy-PEG4-Tos linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle->PROTAC

The signaling pathway illustrating the mechanism of action of a PROTAC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient acid concentration or equivalents.- Short reaction time.- Low reaction temperature.- Increase the concentration of TFA or use a higher molar equivalent of HCl.[1]- Extend the reaction time and monitor closely.[1]- Allow the reaction to proceed at room temperature for a longer duration.
Formation of Side Products - Presence of other acid-labile protecting groups.- Instability of the tosyl group under harsh conditions.- If other acid-labile groups are present, consider using the milder HCl/dioxane method.- Avoid elevated temperatures and prolonged reaction times.
Difficulty in Product Isolation - The product (TFA salt) is an oil.[6]- Incomplete removal of TFA.- After concentrating the reaction mixture, triturate thoroughly with cold diethyl ether. Seeding with a small crystal may aid precipitation.- Perform multiple co-evaporations with toluene to remove all traces of TFA.
Low Yield - Product loss during work-up.- Incomplete reaction.- Ensure efficient precipitation and careful filtration.- Optimize reaction conditions as described above to drive the reaction to completion.

Conclusion

The Boc deprotection of this compound is a straightforward yet crucial step in the synthesis of PROTACs and other bioconjugates. Both TFA in DCM and HCl in 1,4-dioxane are effective methods for this transformation. The choice between these two protocols will depend on the specific requirements of the synthetic route, including the presence of other protecting groups and the desired final salt form of the product. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the deprotected aminoxy-PEG4-tosylate in high yield and purity, ready for the subsequent conjugation step.

References

Application Notes and Protocols for Protein Labeling with Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the versatile bifunctional linker, Tos-aminoxy-Boc-PEG4-Tos. This linker is a valuable tool for protein modification and bioconjugation, enabling the site-specific introduction of an aminooxy group onto a protein of interest. The incorporated aminooxy functionality can then be utilized for subsequent labeling via oxime ligation, a highly efficient and bioorthogonal reaction. This two-step strategy allows for the conjugation of a wide range of molecules, including fluorescent probes, radiolabels, and therapeutic agents, to proteins for various research, diagnostic, and drug development applications.

The this compound linker possesses two key reactive groups: a tosyl group and a Boc-protected aminooxy group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with amino, thiol, or hydroxyl groups on the protein surface, facilitating the initial covalent attachment of the linker. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures its stability during the initial conjugation step and can be readily removed under mild acidic conditions to reveal the reactive aminooxy group for the subsequent oxime ligation.

Chemical Principle

The protein labeling strategy using this compound involves a two-stage process:

  • Protein Modification with the Linker: The tosyl group of the linker reacts with nucleophilic residues (e.g., lysine, cysteine) on the protein surface, forming a stable covalent bond. This reaction is typically carried out under slightly alkaline conditions to favor the nucleophilicity of the protein's amino groups.

  • Oxime Ligation: Following the removal of the Boc protecting group to expose the aminooxy functionality, the modified protein is reacted with a molecule containing an aldehyde or ketone group. This reaction, known as oxime ligation, forms a stable oxime bond under mild, slightly acidic conditions and can be accelerated by the use of catalysts such as aniline or its derivatives.

Experimental Protocols

Protocol 1: Modification of Protein with this compound

This protocol describes the initial conjugation of the linker to the target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 100 mM sodium phosphate buffer, pH 8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Boc Deprotection of the Modified Protein

This protocol outlines the removal of the Boc protecting group to generate the aminooxy-functionalized protein.

Materials:

  • Boc-protected aminooxy-modified protein

  • Deprotection solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Neutralization buffer: 100 mM sodium phosphate, pH 7.4, containing 5% (w/v) sodium bicarbonate

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Lyophilization (Optional): If the protein is in an aqueous buffer, it may need to be lyophilized to be compatible with the organic deprotection solution.

  • Deprotection Reaction: Resuspend the lyophilized protein or dissolve the protein conjugate in the deprotection solution. Incubate at room temperature for 30-60 minutes. Monitor the reaction progress if possible (e.g., by LC-MS for small proteins).

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Neutralization and Renaturation: Immediately dissolve the deprotected protein in the cold neutralization buffer. This step is crucial to neutralize the acid and help refold the protein if denatured.

  • Purification: Purify the aminooxy-functionalized protein from the deprotection reagents and salts using SEC or dialysis against the desired buffer for the next step (e.g., 100 mM sodium acetate, pH 4.5).

Protocol 3: Oxime Ligation for Protein Labeling

This protocol describes the final labeling step of the aminooxy-functionalized protein with an aldehyde- or ketone-containing molecule.

Materials:

  • Aminooxy-functionalized protein

  • Aldehyde- or ketone-containing molecule (e.g., fluorescent probe, biotin derivative)

  • Ligation buffer: 100 mM sodium acetate, pH 4.5

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 100 mM in ligation buffer)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Reaction Setup: In the ligation buffer, mix the aminooxy-functionalized protein with a 5- to 20-fold molar excess of the aldehyde- or ketone-containing molecule.

  • Catalyst Addition (Optional): To accelerate the reaction, add the catalyst to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction time can be significantly shorter with the use of a catalyst.

  • Purification: Purify the final labeled protein conjugate from excess labeling reagent and catalyst using an appropriate method such as SEC or, if applicable, affinity chromatography based on the introduced label (e.g., streptavidin resin for a biotin label).

Data Presentation

Table 1: Summary of Reaction Conditions and Parameters

ParameterProtein Modification (Protocol 1)Boc Deprotection (Protocol 2)Oxime Ligation (Protocol 3)
pH 8.0N/A (Acidic)4.5
Temperature 4°C or Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 16 hours30 - 60 minutes2 - 16 hours
Key Reagents This compoundTrifluoroacetic acid (TFA)Aldehyde/Ketone molecule, Aniline (optional)
Molar Excess of Reagent 10-50 fold (Linker to Protein)N/A5-20 fold (Label to Protein)
Typical Buffer 100 mM Sodium PhosphateDichloromethane (DCM)100 mM Sodium Acetate

Visualization of Workflows and Pathways

Protein_Labeling_Workflow Protein Target Protein Modified_Protein Boc-Protected Aminooxy-Protein Protein->Modified_Protein Protocol 1: Nucleophilic Substitution (pH 8.0) Linker This compound Linker->Modified_Protein Deprotected_Protein Aminooxy-Protein Modified_Protein->Deprotected_Protein Protocol 2: Boc Deprotection (TFA/DCM) Labeled_Protein Labeled Protein (Oxime Bond) Deprotected_Protein->Labeled_Protein Protocol 3: Oxime Ligation (pH 4.5) Label Aldehyde/Ketone Label Label->Labeled_Protein

Caption: Overall workflow for protein labeling using this compound.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_product Product Aminooxy Protein-O-NH2 Oxime Protein-O-N=C(R')-R'' Aminooxy->Oxime Nucleophilic Attack Carbonyl R'-C(=O)-R'' Carbonyl->Oxime Catalyst Aniline (Catalyst) Catalyst->Aminooxy Increases Rate

Caption: Simplified mechanism of the oxime ligation reaction.

Characterization and Analysis

The success of each step should be monitored by appropriate analytical techniques:

  • Protein Modification and Labeling: SDS-PAGE analysis can show a shift in the molecular weight of the protein after conjugation. Mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise measurement of the mass increase, confirming the covalent attachment of the linker and the final label.

  • Labeling Efficiency: The extent of labeling can be quantified using UV-Vis spectroscopy if the label has a distinct absorbance, or by comparing the protein concentration (e.g., by Bradford or BCA assay) with the concentration of the incorporated label. HPLC analysis can also be used to separate labeled from unlabeled protein and quantify the relative amounts.

Troubleshooting

ProblemPossible CauseSuggestion
Low conjugation efficiency in Protocol 1 - Inactive linker (hydrolyzed) - Non-optimal pH - Insufficient molar excess of linker - Competing nucleophiles in the buffer- Prepare fresh linker solution before each use. - Ensure the reaction pH is between 7.5 and 8.5. - Increase the molar excess of the linker. - Use a buffer free of primary amines (e.g., phosphate or bicarbonate).
Protein precipitation during Boc deprotection - Protein denaturation by the organic solvent/acid- Minimize the incubation time in the deprotection solution. - Ensure rapid and efficient neutralization and refolding in a suitable buffer.
Low efficiency in oxime ligation - Incomplete Boc deprotection - Non-optimal pH for ligation - Inactive aldehyde/ketone label- Confirm deprotection by mass spectrometry. - Ensure the ligation buffer is at pH 4.5. - Use a fresh, high-quality labeling reagent. - Add a catalyst like aniline to increase the reaction rate.

These protocols provide a general framework for the use of this compound in protein labeling. The specific conditions for each step, particularly the molar ratios of reagents and incubation times, may require optimization for each specific protein and label to achieve the desired labeling efficiency.

Application Notes and Protocols for Tos-aminoxy-Boc-PEG4-Tos in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-aminoxy-Boc-PEG4-Tos is a heterobifunctional crosslinker designed for advanced surface modification applications in drug delivery, biomaterial science, and diagnostics. This reagent incorporates three key chemical moieties that enable a controlled, multi-step approach to surface functionalization. The polyethylene glycol (PEG) spacer, a chain of four ethylene glycol units, imparts hydrophilicity to modified surfaces, which is crucial for reducing non-specific protein adsorption and enhancing biocompatibility.

The molecule features a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution, allowing for the covalent attachment of the linker to surfaces rich in nucleophiles such as amines (-NH2) or thiols (-SH). On the other terminus, a tert-butyloxycarbonyl (Boc) protected aminoxy group provides a latent reactive site. Following a simple deprotection step, the revealed aminoxy group can readily react with aldehydes or ketones via oxime ligation, a highly efficient and bioorthogonal "click chemistry" reaction. This stable oxime bond formation is ideal for the subsequent immobilization of a wide range of molecules, including peptides, proteins, and small molecule drugs.[1][2]

Key Applications

  • Biomaterial Surface Passivation: The hydrophilic PEG chain helps to create surfaces that resist non-specific protein adsorption, a critical feature for medical implants and in vitro diagnostic devices.[3][4]

  • Targeted Drug Delivery: Surfaces of nanoparticles or other drug carriers can be modified to present specific targeting ligands, enhancing the delivery of therapeutics to desired tissues or cells.

  • Biosensor Development: The controlled immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces is facilitated by the specific and stable nature of the oxime ligation.

  • Cell Culture Engineering: Modification of cell culture substrates with bioactive molecules can be used to study and direct cell adhesion, proliferation, and differentiation.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected when using this compound for surface modification. The exact values will be dependent on the substrate, reaction conditions, and the nature of the immobilized molecule.

ParameterTypical Value RangeMethod of AnalysisReference
PEG Surface Density 0.05 - 0.5 PEG chains/nm²X-ray Photoelectron Spectroscopy (XPS), ¹H NMR[5][6][7]
Water Contact Angle (Pre-modification) 60° - 80° (on a hydrophobic surface)Goniometry[8][9]
Water Contact Angle (Post-modification) 20° - 40°Goniometry[8][9][10]
Oxime Ligation Efficiency > 80%Fluorescence Spectroscopy, HPLC[11]
Reduction in Protein Adsorption 70% - 95%ELISA, Quartz Crystal Microbalance (QCM)[12]

Experimental Protocols

Protocol 1: Surface Activation and Immobilization of this compound

This protocol describes the initial step of covalently attaching the linker to a surface presenting amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, plasma-treated polymer)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Thoroughly clean and dry the amine-functionalized substrate.

  • In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.

  • Add TEA or DIEA to the solution to act as a base (a 2-5 fold molar excess relative to the linker).

  • Immerse the amine-functionalized substrate in the reaction solution.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Following incubation, remove the substrate and wash it sequentially with DMF, ethanol, and deionized water to remove any unreacted linker and base.

  • Dry the substrate under a stream of nitrogen.

Protocol 2: Boc Deprotection to Expose the Aminoxy Group

This protocol details the removal of the Boc protecting group to activate the surface for oxime ligation.

Materials:

  • PEG-linker modified substrate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Immerse the modified substrate in the deprotection solution for 30-60 minutes at room temperature.

  • Remove the substrate and wash it thoroughly with DCM to remove residual TFA.

  • Neutralize the surface by washing with PBS (pH 7.4).

  • The substrate now presents reactive aminoxy groups on its surface and is ready for oxime ligation.

Protocol 3: Oxime Ligation for Molecule Immobilization

This protocol describes the final step of immobilizing an aldehyde or ketone-containing molecule to the activated surface.

Materials:

  • Aminoxy-functionalized substrate from Protocol 2

  • Aldehyde or ketone-containing molecule (e.g., peptide, protein, drug)

  • Aniline (optional catalyst)

  • Acetate buffer, pH 4.5-5.5

Procedure:

  • Prepare a solution of the aldehyde or ketone-containing molecule in acetate buffer (pH 4.5-5.5) at a concentration of 1-10 mg/mL.

  • For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[2]

  • Immerse the aminoxy-functionalized substrate in the molecule solution.

  • Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation.

  • After the reaction, remove the substrate and wash it extensively with PBS (pH 7.4) to remove any non-covalently bound molecules.

  • The surface is now functionalized with the desired molecule.

Visualizations

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Activation cluster_3 Molecule Conjugation AmineSurface Amine-Functionalized Surface Immobilization Nucleophilic Substitution (DMF, TEA) AmineSurface->Immobilization Linker This compound Linker->Immobilization ImmobilizedSurface Boc-Protected PEGylated Surface Immobilization->ImmobilizedSurface Deprotection Boc Deprotection (TFA/DCM) ImmobilizedSurface->Deprotection ActivatedSurface Aminoxy-Functionalized Surface Deprotection->ActivatedSurface Ligation Oxime Ligation (pH 4.5-5.5) ActivatedSurface->Ligation Molecule Aldehyde/Ketone Molecule Molecule->Ligation FinalSurface Functionalized Surface Ligation->FinalSurface G Linker Tosyl Group PEG4 Spacer Boc-protected Aminoxy Function1 Covalent attachment to -NH2 or -SH surfaces Linker:f0->Function1 Function2 Hydrophilicity, Biocompatibility, Spacer arm Linker:f1->Function2 Function3 Bioorthogonal conjugation to aldehydes/ketones after deprotection Linker:f2->Function3

References

Application Notes: The Role of PEG4 Spacers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Tetra-Polyethylene Glycol (PEG4) Spacers

In the landscape of modern drug development, particularly in the fields of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical design parameter. Among the various options, discrete Polyethylene Glycol (PEG) linkers have become indispensable tools.[1][2] A PEG4 spacer, consisting of four repeating ethylene glycol units, is a monodisperse, hydrophilic linker that offers a unique combination of properties, making it a cornerstone technology in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4] Its defined structure and molecular weight ensure batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[4]

Core Functions and Advantages in Drug Conjugates

The integration of a PEG4 spacer into a therapeutic conjugate imparts several beneficial properties that address common challenges in drug delivery:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are hydrophobic, leading to a risk of aggregation which can diminish efficacy and trigger an immune response.[3][5] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics.[2][3][]

  • Improved Pharmacokinetics (PK) : By increasing the hydrodynamic volume and hydrophilicity of the conjugate, PEGylation can extend the drug's circulation half-life by reducing renal clearance.[3][7][8] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[3]

  • Reduced Immunogenicity : The PEG4 spacer can form a protective hydration shell around the bioconjugate.[3] This "shielding" effect can mask immunogenic epitopes on the payload or the protein, reducing the risk of an immune response.[2][3] This hydration layer also offers protection against enzymatic degradation, enhancing the conjugate's stability in biological fluids.[3]

  • Optimal Spacing and Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the targeting moiety (e.g., an antibody) and the payload.[3] This spacing is vital for maintaining the biological activity of the targeting protein by preventing the payload from interfering with its binding site.[3]

Key Applications of PEG4 Spacers

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.[]

The PEG4 spacer is frequently incorporated into the linker design of ADCs to improve the overall properties of the conjugate.[][9] It enhances the solubility of hydrophobic payloads and can lead to more homogeneous ADC products with predictable drug-to-antibody ratios (DARs).[4] The linker can be either cleavable (releasing the drug in the tumor microenvironment) or non-cleavable (releasing the drug after internalization and degradation of the ADC).[][10] The inclusion of a PEG4 spacer has been shown to reduce non-specific uptake of ADCs, for instance by liver cells, which can improve the safety profile of the therapeutic.[11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel therapeutic modality that co-opts the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[12][13] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[14]

The linker is a critical component of a PROTAC, heavily influencing its efficacy.[14][15] PEG linkers, including PEG4, are a cornerstone of PROTAC design.[14] They serve to enhance the solubility and cell permeability of these often large and lipophilic molecules.[12][14] The length and flexibility of the PEG linker are crucial for enabling the optimal formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[13]

Visualizing PEG4 Applications in Drug Delivery

cluster_0 Core Properties of PEG4 Spacer cluster_1 Functional Advantages in Drug Conjugates P1 Defined Length (~1.4 nm) A2 Reduces Steric Hindrance P1->A2 P2 Hydrophilicity A1 Improves Solubility (Prevents Aggregation) P2->A1 A3 Enhances Stability (Protects from Enzymes) P2->A3 P3 Flexibility P3->A2 P4 Biocompatibility A5 Reduces Immunogenicity P4->A5 A4 Improves Pharmacokinetics (Longer Half-Life) A1->A4 A3->A4 A5->A4

Caption: Logical flow of PEG4 spacer's functional contributions.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PEG4 Spacer Applications

The selection of a linker is a data-driven process. The tables below summarize quantitative findings from various studies, highlighting the impact of PEG spacers.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Payload ConjugatedPEG Spacer LengthResulting Average DARObservation
Monomethyl auristatin D (MMAD)PEG4Lower DARIn this specific context, intermediate-length PEG spacers (PEG6-12) yielded higher DAR values than the shorter PEG4.[4]
Monomethyl auristatin D (MMAD)PEG6, PEG8, PEG12Higher DARThe optimal linker length is context-dependent, relying on the payload, antibody, and conjugation chemistry.[4]
Undisclosed PayloadPEG2Higher DARA shorter PEG2 spacer provided a higher DAR than PEG8 and was associated with less aggregation.[4]
Undisclosed PayloadPEG8Lower DARThis highlights that a longer PEG chain does not always lead to more efficient conjugation.[4]

Table 2: Impact of PEG4 Spacer on Non-Specific Cell Uptake of an ADC

ADC Linker-PayloadFold Increase in Kupffer Cell Uptake (vs. Undrugged Antibody)Conclusion
PEG4-Val-Lys-Gly-AMDCPT~1-fold (No significant increase)The PEG4-containing linker showed minimal non-specific uptake in this in vitro model for liver clearance.[11]
mc-GGFG-deruxtecan (from Enhertu®)~70-foldThis linker-payload combination resulted in a substantial increase in non-specific uptake.[11]

Table 3: Effect of PEGylation on In Vitro Cytotoxicity of Doxorubicin Conjugates

CompoundIn Vitro Cytotoxicity (IC50)Observation
Free Doxorubicin (Dox)~10-20x more toxicFree drug is highly potent but non-specific.
DBM2-PEG4000-S-PEG3000-GFLG-Dox~10-20x less toxic than free DoxThe polymeric conjugate showed reduced toxicity, likely due to slower drug release.[16] The slow release was considered unfavorable for further development in this specific construct.[16]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using an NHS-PEG4-Payload

This protocol describes a common method for conjugating a drug to an antibody via lysine residues using an N-hydroxysuccinimide (NHS) ester-functionalized PEG4 linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • NHS-PEG4-Payload stock solution in anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system: Size Exclusion Chromatography (SEC) or dialysis cassettes (10-30 kDa MWCO).

  • Reaction vessels and standard laboratory equipment.

Procedure:

  • Antibody Preparation : Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer. Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction with NHS esters.

  • Linker-Payload Preparation : Prepare a 10-20 mM stock solution of the NHS-PEG4-Payload in anhydrous DMSO or DMF immediately before use, as NHS esters are moisture-sensitive.

  • Conjugation Reaction :

    • Add a calculated molar excess (e.g., 5-10 fold) of the NHS-PEG4-Payload stock solution to the antibody solution. The exact ratio should be optimized for the specific antibody and desired DAR.

    • Gently mix the reaction solution immediately.

    • Incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.

  • Quenching : Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with and deactivate any excess NHS-ester reagent. Incubate for 30 minutes at room temperature.

  • Purification :

    • Remove unreacted linker-payload and other small molecules by purifying the ADC conjugate.

    • SEC Method : Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS). The ADC will elute in the void volume.

    • Dialysis Method : Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

  • Characterization : Characterize the purified ADC for concentration, purity, and DAR (see Protocol 2). Store the final conjugate at 4°C or as recommended for the specific antibody.

ADC_Workflow Start Start: Antibody in Amine-Free Buffer (pH 7.2-8.5) Combine Combine Antibody and Linker (Molar Excess) Start->Combine PrepLinker Prepare NHS-PEG4-Linker Stock Solution in Anhydrous DMSO/DMF PrepLinker->Combine Incubate Incubate (e.g., 1-2h at RT) Combine->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (SEC or Dialysis) Quench->Purify Characterize Characterize ADC (DAR, Purity, Conc.) Purify->Characterize End Final ADC Product Characterize->End

Caption: Experimental workflow for ADC synthesis and purification.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol provides a straightforward method to estimate the average DAR of an ADC.[4] It requires that the antibody and the payload have distinct UV absorbance maxima.

Materials:

  • Purified ADC solution of known concentration.

  • UV-transparent cuvettes.

  • Dual-beam UV-Vis spectrophotometer.

  • Appropriate buffer for blanking.

  • Molar extinction coefficients (ε) for the antibody (at 280 nm) and the payload (at its λ_max and at 280 nm).

Procedure:

  • Spectrometer Setup : Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range to scan from approximately 240 nm to 400 nm (or a range that covers the absorbance peaks of both antibody and drug).

  • Blanking : Fill a cuvette with the purification buffer (e.g., PBS) and use it to zero the spectrophotometer (baseline correction).

  • Measure Absorbance :

    • Fill a clean cuvette with the purified ADC solution.

    • Measure the full UV-Vis spectrum.

    • Record the absorbance values at 280 nm (A_280) and at the absorbance maximum of the payload (A_drug_λmax).

  • Calculations :

    • The absorbance at 280 nm is a composite of both the antibody and the payload. A correction factor is needed.

    • Correction Factor (CF) = A_drug_λmax / A_280_of_drug

    • Corrected Antibody Absorbance (A_Ab_280) = A_280_total - (A_drug_λmax * CF)

    • Antibody Concentration [Ab] (mol/L) = A_Ab_280 / ε_Ab_280

    • Drug Concentration [Drug] (mol/L) = A_drug_λmax / ε_drug_λmax

    • Drug-to-Antibody Ratio (DAR) = [Drug] / [Ab]

Note : A more accurate method for DAR determination, especially for heterogeneous mixtures, is Hydrophobic Interaction Chromatography (HIC)-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cell-killing ability of an ADC or other cytotoxic compounds.[16]

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC, unconjugated drug, and antibody-only control solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment :

    • Prepare serial dilutions of the ADC, free drug, and control antibody in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).

    • Incubate the plate for 72-96 hours in a CO2 incubator.

  • MTT Addition :

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes and Protocols: Tos-aminoxy-Boc-PEG4-Tos Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tos-aminoxy-Boc-PEG4-Tos crosslinker is a heterobifunctional molecule designed for advanced bioconjugation applications, particularly in the burgeoning field of targeted protein degradation. Its unique architecture, featuring a Boc-protected aminoxy group and a tosyl group at opposite ends of a hydrophilic tetraethylene glycol (PEG4) spacer, enables the sequential and chemoselective conjugation of two different biomolecules. This linker is of significant interest in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over the linkage of a target-binding ligand and an effector moiety is paramount.[1][2][3]

The aminoxy functionality, revealed after deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group, reacts specifically with aldehydes and ketones to form a stable oxime bond.[4] This bioorthogonal ligation is highly efficient and proceeds under mild conditions. The tosyl group, a well-established good leaving group, readily undergoes nucleophilic substitution by primary amines, thiols, or hydroxyls, providing a versatile handle for conjugation to a second molecule.[2][3][4][5] The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final molecule.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound crosslinker is presented in the table below.

PropertyValueReference
Molecular Formula C27H39NO11S2[3]
Molecular Weight 617.7 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (DMSO, DMF, DCM)
Storage Store at -20°C, desiccated[3]

Reaction Scheme and Mechanism

The utility of the this compound crosslinker lies in its ability to participate in two distinct and sequential chemical reactions. The general reaction scheme involves an initial Boc deprotection, followed by oxime ligation, and finally, nucleophilic substitution of the tosyl group. The order of the ligation and substitution steps can be interchanged depending on the specific synthetic strategy.

Boc Deprotection

The first step in activating the aminoxy group is the removal of the Boc protecting group under acidic conditions. This is typically achieved using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

This compound Tos-O-(PEG4)-O-N(H)-Boc Deprotected_Linker Tos-O-(PEG4)-O-NH2 This compound->Deprotected_Linker Boc deprotection TFA_DCM TFA / DCM TFA_DCM->Deprotected_Linker

Boc deprotection of the crosslinker.
Oxime Ligation

The deprotected aminoxy group readily reacts with an aldehyde or ketone moiety on the first binding partner (e.g., a target protein ligand) to form a stable oxime bond. This reaction is typically carried out at a pH between 6.5 and 7.5 and can be accelerated by a catalyst such as aniline.

Deprotected_Linker Tos-O-(PEG4)-O-NH2 Oxime_Conjugate Tos-O-(PEG4)-O-N=CH-R1 Deprotected_Linker->Oxime_Conjugate Oxime Ligation Aldehyde_Molecule R1-CHO (Molecule 1) Aldehyde_Molecule->Oxime_Conjugate Catalyst Aniline (catalyst) pH 6.5-7.5 Catalyst->Oxime_Conjugate

Oxime ligation with an aldehyde-containing molecule.
Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group for SN2 reactions. It can be displaced by a nucleophile, such as a primary amine, on the second binding partner (e.g., an E3 ligase ligand) to form a stable conjugate.

Oxime_Conjugate Tos-O-(PEG4)-O-N=CH-R1 Final_Conjugate R2-NH-(PEG4)-O-N=CH-R1 Oxime_Conjugate->Final_Conjugate Nucleophilic Substitution Amine_Molecule R2-NH2 (Molecule 2) Amine_Molecule->Final_Conjugate cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Conjugation (Oxime Ligation) cluster_2 Step 3: Second Conjugation (Nucleophilic Substitution) Start This compound Deprotection Treat with TFA in DCM Start->Deprotection Deprotected_Linker Tos-O-(PEG4)-O-NH2 Deprotection->Deprotected_Linker Oxime_Ligation React with Deprotected Linker (pH 6.5-7.5, Aniline catalyst) Deprotected_Linker->Oxime_Ligation Target_Ligand Target Protein Ligand with Aldehyde/Ketone Target_Ligand->Oxime_Ligation Intermediate_Conjugate Target Ligand-(Oxime)-PEG4-O-Tos Oxime_Ligation->Intermediate_Conjugate Nucleophilic_Substitution React with Intermediate Conjugate Intermediate_Conjugate->Nucleophilic_Substitution E3_Ligand E3 Ligase Ligand with Primary Amine E3_Ligand->Nucleophilic_Substitution Final_PROTAC Target Ligand-(Oxime)-PEG4-NH-E3 Ligand Nucleophilic_Substitution->Final_PROTAC cluster_0 PROTAC-mediated AR Degradation cluster_1 Downstream Effects PROTAC AR Ligand-Linker-E3 Ligase Ligand Ternary_Complex AR-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibition Gene_Transcription Decreased Transcription of AR Target Genes AR_Signaling->Gene_Transcription Cell_Growth Inhibition of Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth

References

Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonyl (tosyl) group is a crucial functional group in modern organic synthesis, particularly in the realm of drug development and medicinal chemistry. Its primary function is to convert a poor leaving group, typically a hydroxyl group in an alcohol, into an excellent leaving group, the tosylate.[1][2][3] This transformation facilitates a wide range of nucleophilic substitution reactions, often proceeding via an S(_N)2 mechanism, which is fundamental for constructing complex molecular architectures with high stereochemical control.[3][4] These application notes provide an overview of the utility of tosyl groups in nucleophilic substitution reactions, quantitative data for representative transformations, and detailed experimental protocols for key procedures.

The exceptional leaving group ability of the tosylate anion stems from its stability, which is a consequence of the negative charge being delocalized through resonance across the sulfonyl group and the aromatic ring.[1][3] The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, highlighting the stability of the tosylate anion compared to the hydroxide ion (the conjugate base of water with a pKa of 15.7).[3] This significant difference in basicity is the driving force for the enhanced reactivity of tosylates in substitution reactions. Alternatives to tosylates include mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates), which are also excellent leaving groups.[3]

Applications in Organic Synthesis and Drug Development

The conversion of alcohols to tosylates is a cornerstone of multi-step organic synthesis.[1] This strategy is widely employed in the synthesis of pharmaceuticals and other biologically active molecules. For instance, tosylated intermediates are pivotal in the synthesis of antiviral agents and in modifying nucleosides like adenosine for therapeutic purposes.[5][6] The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon center, while the subsequent S(_N)2 attack by a nucleophile occurs with inversion of configuration.[7][8] This two-step sequence provides a reliable method for the stereospecific introduction of a variety of functional groups.

A notable application in chemical biology is Ligand-Directed Tosyl (LDT) chemistry.[1][5][9][10][11] This technique utilizes a ligand that binds to a specific protein to deliver a reactive tosyl-containing probe, which then covalently modifies a nearby nucleophilic amino acid residue on the protein's surface.[1] LDT chemistry enables the selective labeling and study of native proteins in complex biological systems, including living cells and even in vivo.[9][10]

Data Presentation

The following tables summarize quantitative data for typical tosylation and subsequent nucleophilic substitution reactions.

Table 1: Tosylation of Alcohols

Alcohol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholPyridineDichloromethane04>95[12]
Secondary AlcoholTriethylamineDichloromethane0 to RT2-685-95[12]
Chiral Secondary AlcoholPyridineChloroform01292[7]
Homoallylic AlcoholTriethylamine/DMAPDichloromethane0288[2]

Table 2: Nucleophilic Substitution of Alkyl Tosylates

Alkyl TosylateNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
Primary TosylateNaN(_3)DMF60390[13]
Secondary TosylateNaBrAcetone501285[13]
Primary TosylateNaCNDMSO80682[13]
Secondary TosylateNaOMeMethanol252475[13]

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate.

Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with deionized water and brine solution.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: S(_N)2 Substitution of an Alkyl Tosylate with Sodium Azide

This protocol details the displacement of a tosylate group with an azide nucleophile.

Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium azide (NaN(_3)) (1.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous dimethylformamide.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyl azide by column chromatography if necessary.

Mandatory Visualizations

Tosylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH Alcohol (R-OH) TsCl Tosyl Chloride (TsCl) Intermediate Protonated Tosylate Intermediate ROH->Intermediate Attacks Sulfur Py Pyridine TsCl->Intermediate PyH Pyridinium Chloride Py->PyH Removes Proton Tosylate Alkyl Tosylate (R-OTs) Intermediate->Tosylate

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

SN2_Reaction_Workflow Start Start: Chiral Alcohol Tosylation Tosylation (TsCl, Pyridine) Retention of Stereochemistry Start->Tosylation Tosylate Intermediate: Alkyl Tosylate Tosylation->Tosylate Nucleophilic_Attack Nucleophilic Substitution (SN2) (e.g., NaN3, DMF) Inversion of Stereochemistry Tosylate->Nucleophilic_Attack Product Product: e.g., Alkyl Azide Nucleophilic_Attack->Product

Caption: Experimental workflow for S(_N)2 reaction of a chiral alcohol.

LDT_Pathway LDT_Probe Ligand-Tosyl Probe Ligand Linker Tosyl Group Complex Non-covalent Complex Probe bound to Protein LDT_Probe->Complex Reversible Binding Target_Protein Target Protein Binding Pocket Nucleophilic Residue (e.g., Lys, Cys) Target_Protein->Complex Covalent_Adduct Covalently Modified Protein Ligand Released Complex->Covalent_Adduct Proximity-induced Covalent Reaction

Caption: Ligand-Directed Tosyl (LDT) protein labeling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of experiments involving "Tos-aminoxy-Boc-PEG4-Tos".

Understanding the Reactivity of this compound

"this compound" is a heterobifunctional linker with three key components:

  • Boc-protected aminoxy group: This functionality allows for the formation of a stable oxime bond with an aldehyde or ketone-containing molecule after deprotection of the Boc group.

  • PEG4 spacer: A hydrophilic polyethylene glycol spacer that enhances solubility and can influence the pharmacokinetic properties of the final conjugate.

  • Tosyl group: An excellent leaving group for nucleophilic substitution reactions, enabling conjugation to nucleophiles such as amines, thiols, or hydroxyls.

Successful utilization of this linker requires a sequential approach, typically involving:

  • Reaction of the tosyl group with a nucleophile.

  • Deprotection of the Boc group.

  • Oxime ligation of the resulting aminoxy group with a carbonyl-containing molecule.

Alternatively, the Boc group can be deprotected first, followed by oxime ligation, and then reaction of the tosyl group. The optimal reaction sequence will depend on the specific substrates and desired final product.

Troubleshooting and FAQs

This section addresses common issues encountered during reactions with "this compound" and provides potential solutions.

FAQs: General Questions

Q1: What is the optimal order of reactions when using this compound?

The optimal reaction sequence depends on the stability of your substrates to the reaction conditions.

  • Path A (Tosyl reaction first): Nucleophilic substitution of the tosyl group, followed by Boc deprotection and then oxime ligation. This is often preferred if the carbonyl-containing molecule is sensitive to the conditions of the tosyl displacement reaction.

  • Path B (Oxime ligation first): Boc deprotection, followed by oxime ligation, and then nucleophilic substitution of the tosyl group. This may be suitable if the nucleophile is sensitive to the acidic conditions of Boc deprotection or the conditions of oxime ligation.

Q2: How can I confirm the successful completion of each reaction step?

It is crucial to monitor the progress of each reaction step. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for characterizing the intermediates and the final product.

Q3: What are the best solvents for reactions involving this linker?

The choice of solvent is critical and depends on the specific reaction.

  • Nucleophilic Substitution (Tosyl): Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used.

  • Boc Deprotection: Dichloromethane (DCM) is a common solvent for reactions with Trifluoroacetic acid (TFA).

  • Oxime Ligation: The reaction can be performed in a variety of solvents, including aqueous buffers (at acidic pH), or organic solvents like DMSO or a mixture of acetic acid and an organic solvent.[1]

Troubleshooting: Low Yield in Nucleophilic Substitution of the Tosyl Group

Problem: Low or no yield of the desired product after reacting the tosyl group with a nucleophile.

Potential Cause Suggested Solution
Poor Nucleophile Ensure the nucleophile is sufficiently reactive. For amines, the reaction is favored under basic conditions to ensure the amine is deprotonated.
Steric Hindrance If the nucleophile or the substrate is sterically hindered, consider increasing the reaction temperature and/or time.
Suboptimal Solvent Use a polar aprotic solvent such as DMF or DMSO to facilitate the S(_N)2 reaction.
Presence of Water Ensure anhydrous conditions, as water can hydrolyze the tosyl group.
Side Reactions The tosyl group can be susceptible to elimination reactions, especially with sterically hindered bases. Use a non-hindered base if necessary.
Troubleshooting: Incomplete Boc Deprotection

Problem: Incomplete removal of the Boc protecting group, leading to a mixture of protected and deprotected aminoxy groups.

Potential Cause Suggested Solution
Insufficient Acid Use a sufficient excess of a strong acid like Trifluoroacetic acid (TFA). A common condition is 20-50% TFA in Dichloromethane (DCM).
Short Reaction Time Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of complete deprotection.
Presence of Scavengers If your substrate is sensitive to carbocations generated during deprotection, consider adding a scavenger like triethylsilane (TES).
Water Contamination Ensure anhydrous conditions, as water can interfere with the deprotection reaction.
Troubleshooting: Low Yield in Oxime Ligation

Problem: Low yield of the oxime-linked product after deprotection of the Boc group and reaction with a carbonyl compound.

Potential Cause Suggested Solution
Suboptimal pH The optimal pH for oxime ligation is typically between 4 and 5 for uncatalyzed reactions. For reactions at neutral pH, a catalyst is often required.
Inefficient or No Catalyst At neutral pH, the reaction is slow. The use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended to accelerate the reaction.
Low Reactant Concentration The reaction rate is concentration-dependent. Increase the concentration of your reactants if possible.
Instability of the Aminoxy Group The deprotected aminoxy group can be reactive. Use the deprotected linker immediately in the next step. Avoid solvents containing acetone, as this can react with the aminoxy group.
Steric Hindrance Aldehydes are generally more reactive than ketones due to less steric hindrance. If using a ketone, expect a slower reaction rate and consider longer reaction times or increased temperature.
Equilibrium Oxime formation is a reversible reaction. To drive the reaction to completion, consider using an excess of one of the reactants or removing water if the reaction is performed in an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude deprotected product can be used directly in the next step or purified if necessary.

Protocol 2: General Procedure for Oxime Ligation
  • Dissolve the deprotected aminoxy-PEG compound and the aldehyde or ketone-containing molecule in a suitable solvent (e.g., acetate buffer pH 4.5, or an organic solvent like DMSO).

  • If the reaction is performed at neutral pH, add a catalyst such as aniline (typically 10-100 mM).

  • Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight depending on the reactants and conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.

Protocol 3: General Procedure for Nucleophilic Substitution of the Tosyl Group
  • Dissolve the this compound and the nucleophile (e.g., an amine or thiol) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • If reacting with an amine, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the amine.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product can be purified by column chromatography.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate the experimental workflows and a logical approach to troubleshooting common issues.

experimental_workflow cluster_path_a Path A: Tosyl Reaction First cluster_path_b Path B: Oxime Ligation First Start_A This compound Step1_A Nucleophilic Substitution (Tosyl Reaction) Start_A->Step1_A Intermediate_A Substrate-PEG4-Boc-aminoxy Step1_A->Intermediate_A Step2_A Boc Deprotection Intermediate_A->Step2_A Intermediate_A2 Substrate-PEG4-aminoxy Step2_A->Intermediate_A2 Step3_A Oxime Ligation Intermediate_A2->Step3_A Product_A Final Conjugate Step3_A->Product_A Start_B This compound Step1_B Boc Deprotection Start_B->Step1_B Intermediate_B Tos-PEG4-aminoxy Step1_B->Intermediate_B Step2_B Oxime Ligation Intermediate_B->Step2_B Intermediate_B2 Tos-PEG4-oxime-Substrate Step2_B->Intermediate_B2 Step3_B Nucleophilic Substitution (Tosyl Reaction) Intermediate_B2->Step3_B Product_B Final Conjugate Step3_B->Product_B

Figure 1. Alternative reaction pathways for utilizing this compound.

troubleshooting_workflow Start Low Reaction Yield Check_Step Identify the problematic step: - Nucleophilic Substitution? - Boc Deprotection? - Oxime Ligation? Start->Check_Step Troubleshoot_NS Troubleshoot Nucleophilic Substitution: - Check nucleophile reactivity - Optimize solvent and temperature - Ensure anhydrous conditions Check_Step->Troubleshoot_NS Nucleophilic Substitution Troubleshoot_Boc Troubleshoot Boc Deprotection: - Increase acid concentration/time - Ensure anhydrous conditions Check_Step->Troubleshoot_Boc Boc Deprotection Troubleshoot_OL Troubleshoot Oxime Ligation: - Optimize pH (4-5) - Add catalyst (e.g., aniline) - Increase reactant concentration Check_Step->Troubleshoot_OL Oxime Ligation Analyze Analyze reaction mixture (TLC, LC-MS, NMR) Troubleshoot_NS->Analyze Troubleshoot_Boc->Analyze Troubleshoot_OL->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize

Figure 2. A logical workflow for troubleshooting low reaction yields.

References

Identifying side products of Tos-aminoxy-Boc-PEG4-Tos conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tos-aminoxy-Boc-PEG4-Tos in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a heterobifunctional crosslinker, often employed as a PEG-based PROTAC linker.[1][] It possesses three key reactive or potentially reactive sites:

  • Two Tosyl (Tosylate) Groups: These are excellent leaving groups, making the terminal positions of the PEG chain susceptible to nucleophilic substitution.[3][4][5][6]

  • A Boc-protected Aminoxy Group: The tert-butoxycarbonyl (Boc) group is a protecting group for the aminoxy moiety. This group must be removed (deprotected) to reveal the reactive aminoxy group, which can then undergo oxime ligation with an aldehyde or ketone.[7][8]

  • PEG4 Linker: The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[9][10][11]

Q2: What is the primary intended reaction pathway for this linker?

The intended use typically involves a two-step process:

  • Nucleophilic Substitution: One or both of the tosyl groups are displaced by a nucleophile from a target molecule (e.g., an amine, thiol, or hydroxyl group on a protein or ligand).

  • Boc Deprotection and Oxime Ligation: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to expose the aminoxy group. This is followed by conjugation to a molecule containing an aldehyde or ketone via oxime bond formation.

Troubleshooting Side Products

This section details potential side products that may arise during the storage, deprotection, and conjugation of this compound.

Q3: What are the potential side products related to the Tosyl groups?

The tosyl groups are highly reactive and can be a source of several side products if not handled correctly.

  • Incomplete Tosylation: The starting material itself may contain impurities from its synthesis, such as the corresponding alcohol (HO-PEG4-...) where a tosyl group failed to attach.

  • Hydrolysis: The tosyl groups can be hydrolyzed to the corresponding alcohol (-OH) in the presence of water, especially at non-neutral pH or elevated temperatures. This results in an unreactive PEG chain at that terminus.

  • Elimination Reactions: Under basic conditions or with heat, an elimination reaction (E2 mechanism) can occur, leading to the formation of a terminal alkene on the PEG chain. With strong acids and heat, an E1 elimination is also possible.[12]

  • Cross-linking: If the target molecule for the tosyl displacement has more than one nucleophilic site, there is a risk of forming cross-linked products.

Q4: What side products can occur during the deprotection of the Boc-aminoxy group?

The deprotection step is critical and can lead to several side products.

  • Incomplete Deprotection: If the deprotection reaction with acid (e.g., TFA) is incomplete, the aminoxy group will remain protected and will not be available for the subsequent oxime ligation.[7]

  • Alkylation by t-butyl Cation: The acidic cleavage of the Boc group generates a tert-butyl carbocation. This cation can potentially alkylate other nucleophilic sites on your molecule, although this is often minimized by using scavengers.[13]

  • Degradation of the Aminoxy Group: The free aminoxy group is highly reactive and can degrade over time. It can also react with trace impurities, such as acetone, which is sometimes present in laboratory solvents.[14]

Q5: What are potential side reactions associated with the PEG linker itself?

While generally stable, the PEG linker can undergo degradation under certain conditions.

  • Oxidative Degradation: The ether linkages in the PEG backbone can be susceptible to oxidative cleavage, particularly in the presence of metal ions. This can lead to chain scission and the formation of various degradation products.

  • Acid-Catalyzed Cleavage: Under harsh acidic conditions, the ether bonds of the PEG chain can be cleaved.

Q6: My oxime ligation is inefficient. What are the common causes and resulting side products?

Low yield in oxime ligation is a common issue that can be attributed to several factors.

  • Suboptimal pH: The pH of the reaction is crucial. For uncatalyzed reactions, a slightly acidic pH (around 4-5) is often optimal. At neutral pH, the reaction can be very slow, leading to incomplete conversion.[14]

  • Lack of Catalyst: At neutral pH, a nucleophilic catalyst like aniline is often required to accelerate the reaction.[14]

  • Steric Hindrance: Ketones, especially sterically hindered ones, react more slowly than aldehydes in oxime ligations.[14] This can lead to a significant amount of unreacted starting materials.

  • Reactant Instability: As mentioned, the aminoxy group can degrade, reducing the concentration of the active reactant.

Summary of Potential Side Products

Functional Group/ReactionPotential Side Product/IssueCause
Tosyl Groups HO-PEG4-... (Hydrolysis Product)Presence of water, non-neutral pH
Alkene-terminated PEGBasic conditions, heat
Cross-linked speciesTarget molecule with multiple nucleophiles
Boc-aminoxy Group Unreacted Boc-protected linkerIncomplete deprotection
t-butylated moleculeAlkylation by t-butyl carbocation
Degraded aminoxy linkerInstability of the free aminoxy group
PEG Linker Cleaved PEG fragmentsOxidative conditions, harsh acid
Oxime Ligation Unreacted starting materialsSuboptimal pH, lack of catalyst, steric hindrance

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.

  • Remove the TFA and solvent under reduced pressure.

  • The deprotected product is often obtained as a TFA salt and can be used directly in the next step or after neutralization.

Protocol 2: General Procedure for Oxime Ligation

  • Dissolve the deprotected aminoxy-containing molecule and the aldehyde/ketone-containing molecule in a suitable buffer. For uncatalyzed reactions, a buffer with a pH of 4-5 is recommended.[14]

  • If the reaction is performed at a neutral pH, add a catalyst such as aniline (typically 10-100 mM).

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Monitor the formation of the oxime product by LC-MS.

  • Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC).

Diagrams

Tos-aminoxy-Boc-PEG4-Tos_Conjugation_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound step1 Nucleophilic Substitution (e.g., with R-NH2) start->step1 Step 1 side1 Hydrolysis of Tosyl start->side1 H2O side2 Elimination (E2) start->side2 Base, Heat intermediate1 R-NH-PEG4-O-aminoxy-Boc step1->intermediate1 step2 Boc Deprotection (e.g., TFA) intermediate1->step2 Step 2 side3 Incomplete Deprotection intermediate1->side3 Insufficient TFA intermediate2 R-NH-PEG4-O-NH2 (aminoxy) step2->intermediate2 step3 Oxime Ligation (with R'-CHO) intermediate2->step3 Step 3 final_product Final Conjugate (R-NH-PEG4-O-N=CH-R') step3->final_product side4 PEG Oxidation final_product->side4 Oxidizing agents logical_troubleshooting start Low Yield or Impure Product q1 Check Starting Material Purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Impurity Detected (e.g., diol) q1->a1_no No q2 Analyze Deprotection Step? a1_yes->q2 a2_yes Complete Deprotection q2->a2_yes Yes a2_no Incomplete Deprotection (Boc still present) q2->a2_no No q3 Evaluate Ligation Conditions? a2_yes->q3 a3_yes Optimized Conditions q3->a3_yes Yes a3_no Suboptimal pH or No Catalyst q3->a3_no No q4 Check for Degradation? a3_yes->q4 a4_yes No Degradation q4->a4_yes Yes a4_no PEG Fragmentation Observed q4->a4_no No

References

Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions between aminoxy-functionalized molecules and aldehydes or ketones, commonly known as oxime ligation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve successful and efficient conjugations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during oxime ligation, with a focus on the critical role of pH.

Q1: What is the optimal pH for an uncatalyzed aminoxy-aldehyde/ketone reaction?

For uncatalyzed reactions, a slightly acidic pH range of 4-5 is typically optimal.[1][2][3] This is because the reaction is acid-catalyzed; the acidic environment facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminoxy group.[4]

Q2: Why is my reaction slow or yielding poorly at neutral pH (pH 7)?

The rate of oxime formation is significantly slower at neutral pH compared to acidic conditions.[5] This is a primary reason for low yields or slow reaction progress when operating at physiological pH without a catalyst.[5] Many biological applications require ligations to proceed under these milder conditions, which can be challenging.[5]

Q3: I need to perform the reaction at a neutral pH due to the sensitivity of my biomolecules. What are my options?

If your molecules are sensitive to acidic conditions, using a catalyst is the recommended approach to achieve efficient ligation at or near neutral pH.[6] Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate the reaction rate at pH 7.[5][6][7] For instance, aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH.[5][6]

Q4: My reaction is not working even at the recommended acidic pH. What could be the problem?

If you are experiencing issues even at an optimal pH, consider the following:

  • Reagent Quality: Ensure the purity of your aminoxy compound, aldehyde/ketone, and solvents. Impurities can lead to side reactions or inhibit the primary reaction.[8]

  • Hydroxylamine Reagent: If you are using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base should be added to neutralize the HCl and free the nucleophilic hydroxylamine.[8]

  • Steric Hindrance: Bulky groups near the carbonyl or aminoxy function can sterically hinder the reaction, slowing it down.

  • Low Reagent Concentration: The reaction rate is dependent on the concentration of the reactants. For biomolecule conjugations where concentrations are often low, the reaction can be inherently slow.[5]

  • Buffer Effects: The choice of buffer can influence the reaction. It's important to ensure the buffer itself does not interfere with the reaction.

Q5: Why is a very low pH (e.g., pH < 3) or a high pH (e.g., pH > 8) detrimental to the reaction?

  • At very low pH: The aminoxy group (-ONH₂) becomes protonated to form -ONH₃⁺.[9] This protonated form is no longer nucleophilic, and thus the reaction cannot proceed.[1][2][9]

  • At high pH: There is insufficient acid to protonate the intermediate, which is necessary for the elimination of water to form the final oxime product.[1][2]

Quantitative Data on pH and Catalyst Effects

The following table summarizes the effect of pH and catalysts on the rate of oxime ligation. This data is compiled from various studies and provides a comparative overview.

pHCatalyst (Concentration)SubstratesRate Enhancement (relative to uncatalyzed at pH 7)Reference(s)
4.5NoneGeneral aldehydes/ketonesSignificant (optimal for uncatalyzed)[6]
4.5Aniline (100 mM)PeptidesUp to 400-fold[5][6]
6.0NonePEG-aminooxy and glutaraldehyde (hydrogel)Gelation in 5 minutes[7]
7.0NoneGeneral aldehydes/ketonesVery slow[5][6]
7.0Aniline (100 mM)PeptidesUp to 40-fold[5][6]
7.2NonePEG-aminooxy and glutaraldehyde (hydrogel)Gelation in 30 minutes[7]
7.4CarboxylatesAldehyde and keto substratesRate enhancement observed[10]
7.4Aniline + CarboxylatesKeto substrates~14-31-fold increase[10]

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of Oxime Ligation

This protocol provides a framework for determining the optimal pH for your specific reactants.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 0.1 M sodium acetate for pH 4.0-5.5, 0.1 M sodium phosphate for pH 6.0-7.5).

  • Stock Solutions:

    • Prepare a stock solution of your aminoxy-containing compound in a suitable solvent (e.g., water, DMSO).

    • Prepare a stock solution of your aldehyde or ketone-containing compound in a compatible solvent.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the appropriate buffer.

    • Add the aminoxy and carbonyl stock solutions to each tube to initiate the reaction. The final concentrations should be identical across all pH conditions. A typical starting point is a 1:1 to 1.2:1 molar ratio of aminoxy to carbonyl compound.

  • Reaction Monitoring:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by flash freezing).

  • Analysis:

    • Analyze the reaction progress by a suitable technique such as HPLC, LC-MS, or TLC.

    • Determine the percentage of product formation at each time point for each pH. The pH that gives the highest yield in the shortest time is the optimum.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is for performing the ligation at or near physiological pH.

  • Reagent Preparation:

    • Prepare a stock solution of your aminoxy-containing molecule in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent.

    • Prepare a stock solution of aniline in the reaction buffer. Caution: Aniline is toxic and should be handled with appropriate safety measures.

  • Reaction Setup:

    • In a reaction vessel, combine the aminoxy solution and the aldehyde/ketone solution.

    • Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

  • Incubation and Monitoring:

    • Incubate the reaction at a controlled temperature.

    • Monitor the reaction progress as described in Protocol 1.

Visualizations

pH_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4.0 - 7.5) setup_rxn Set up Reactions at Different pH prep_buffers->setup_rxn prep_stocks Prepare Reactant Stock Solutions prep_stocks->setup_rxn incubate Incubate at Constant Temperature setup_rxn->incubate monitor Monitor Progress (HPLC, LC-MS) incubate->monitor determine_optimum Determine Optimal pH monitor->determine_optimum

Caption: Workflow for pH optimization of aminoxy-carbonyl ligation.

Reaction_Mechanism reactants R-C(=O)-R' + H₂N-O-R'' intermediate R-C(OH)(NH-O-R'')-R' reactants->intermediate Nucleophilic Attack product R-C(=N-O-R'')-R' + H₂O intermediate->product Dehydration (Rate-limiting) low_ph Low pH (<3) -ONH₂ is protonated (non-nucleophilic) low_ph->reactants Inhibits optimal_ph Optimal pH (4-5) Acid Catalysis optimal_ph->intermediate Promotes high_ph High pH (>8) Insufficient H⁺ for H₂O elimination high_ph->product Inhibits

Caption: Influence of pH on the oxime ligation reaction mechanism.

References

Technical Support Center: Purification of Peptides Conjugated with Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides conjugated with Tos-aminoxy-Boc-PEG4-Tos. Our goal is to offer practical solutions to common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker that influence purification?

A1: The this compound linker is a bifunctional molecule with several groups that dictate the purification strategy:

  • PEG4 Spacer: The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the conjugated peptide in aqueous media. However, it also adds to the hydrodynamic radius and can lead to broader peaks in chromatography.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group on the aminoxy functionality. Its presence significantly increases the hydrophobicity of the conjugate. Incomplete deprotection can lead to challenging separations of closely related species.

  • Tosyl (Tos) Group: The tosyl group is a good leaving group, facilitating the conjugation reaction. If the reaction is incomplete, residual tosylated linker can be an impurity. The tosyl group itself is also relatively hydrophobic.

Q2: What are the primary methods for purifying peptides conjugated with this linker?

A2: The most common and effective methods are based on chromatography:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for purifying peptides and their conjugates.[1] It separates molecules based on their hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume).[2] It is particularly useful for removing small molecule impurities like unreacted linker or cleavage reagents.

  • Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and concentration before final purification by HPLC. It is a rapid and cost-effective method.

Q3: How does the PEG4 chain affect the purification process?

A3: The PEG4 chain has several effects:

  • Increased Hydrophilicity: This can improve the solubility of hydrophobic peptides, which is advantageous.

  • Increased Size: The PEG chain increases the overall size of the peptide conjugate, which is the basis for separation in SEC.

  • Peak Broadening in RP-HPLC: The heterogeneity in the conformation of the PEG chain can lead to broader peaks in RP-HPLC, potentially reducing resolution.

  • Shielding Effect: The PEG chain can "shield" the peptide from interaction with the stationary phase in chromatography, altering its retention behavior compared to the unconjugated peptide.

Q4: What are the common impurities I should expect after conjugation and cleavage?

A4: Common impurities include:

  • Unreacted peptide.

  • Excess this compound linker.

  • Hydrolyzed linker.

  • Peptides with incomplete deprotection of the Boc group.

  • Deletion or truncated peptide sequences from the solid-phase synthesis.

  • By-products from the cleavage of protecting groups.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of peptides conjugated with this compound.

Problem 1: Low Yield of the Purified Conjugate
Possible Cause Troubleshooting & Optimization
Incomplete Conjugation Reaction - Optimize reaction conditions (e.g., pH, temperature, reaction time). - Increase the molar excess of the linker. - Ensure the peptide is fully dissolved and accessible for reaction.
Precipitation/Aggregation during Purification - Perform purification at a lower temperature (e.g., 4°C). - Adjust the buffer composition (e.g., add organic modifiers like acetonitrile or isopropanol). - For SEC, reduce the flow rate to minimize pressure-induced aggregation.
Poor Recovery from HPLC Column - Ensure the peptide is not irreversibly binding to the column. A different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides) might be necessary. - Optimize the mobile phase; for very hydrophobic peptides, a higher percentage of organic solvent may be needed for elution.
Loss during Lyophilization - Ensure the lyophilization process is complete. - Use appropriate vials to minimize loss of the fluffy powder.
Problem 2: Co-elution of the Product with Impurities in RP-HPLC
Possible Cause Troubleshooting & Optimization
Similar Hydrophobicity of Product and Impurity - Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. - Try a different stationary phase (e.g., phenyl-hexyl or cyano) that offers different selectivity. - Change the ion-pairing agent in the mobile phase (e.g., from TFA to formic acid, if compatible with your peptide and downstream applications).
Incomplete Boc Deprotection - If the co-eluting impurity is the Boc-protected conjugate, the deprotection step needs to be optimized. Increase the deprotection time or use a stronger acid concentration, monitoring for potential side reactions.[3]
Peptide Aggregation on the Column - Add denaturing agents like guanidinium chloride or urea to the sample, if compatible with the purification method. - Increase the column temperature to disrupt secondary structures and aggregation.
Problem 3: Broad Peak Shape in RP-HPLC
Possible Cause Troubleshooting & Optimization
PEG Heterogeneity - While the PEG4 linker itself is discrete, its conformational flexibility can contribute to peak broadening. This is often an inherent property of PEGylated molecules.
Secondary Interactions with the Column - Ensure the mobile phase pH is appropriate to control the ionization state of the peptide. - Add a suitable ion-pairing reagent like TFA (typically 0.1%) to improve peak shape.
Column Overloading - Reduce the amount of sample injected onto the column.
Column Degradation - Use a guard column to protect the analytical column. - If the column has been used extensively, it may need to be replaced.

Experimental Protocols

Protocol 1: General RP-HPLC Purification
  • Column Selection: Start with a C18 column suitable for peptide purification (e.g., 5 µm particle size, 100-300 Å pore size). For highly hydrophobic conjugates, a C4 or C8 column may be more appropriate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient would be a linear increase from 5-10% B to 60-70% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Sample Preparation: Dissolve the crude peptide conjugate in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO or DMF, then dilute with Mobile Phase A). Filter the sample through a 0.22 µm filter before injection.

  • Detection: Monitor the elution at 214 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a sorbent mass appropriate for your sample amount.

  • Conditioning: Condition the cartridge by passing methanol followed by water through it.

  • Equilibration: Equilibrate the cartridge with a low organic solvent concentration (e.g., 5% acetonitrile in water with 0.1% TFA).

  • Sample Loading: Dissolve your crude peptide in the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove highly polar impurities.

  • Elution: Elute the peptide conjugate with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% TFA). The optimal concentration should be determined empirically.

  • Analysis: Analyze the eluted fraction by analytical HPLC and mass spectrometry.

Data Presentation

Table 1: Comparison of Purification Methods for PEGylated Peptides

Method Principle Advantages Disadvantages Best For
RP-HPLC Separation by hydrophobicityHigh resolution, well-established for peptides.Can be time-consuming, potential for aggregation of hydrophobic peptides.High-resolution purification of the final product.
SEC Separation by sizeGood for removing small molecule impurities, mild conditions.Lower resolution for species of similar size, cannot separate isomers.[2]Removal of unreacted linker and desalting.
SPE Separation by hydrophobicityFast, cost-effective, good for sample concentration.Lower resolution than HPLC.Rapid cleanup of crude samples before HPLC.

Table 2: Typical Yield and Purity Data for PEGylated Peptide Purification

Purification Step Typical Purity Typical Yield Notes
Crude Product (Post-cleavage) 30-70%N/AHighly variable depending on synthesis success.
After SPE Cleanup 50-80%80-95%Effective at removing non-peptide impurities.
After RP-HPLC (single pass) >95%30-60%Yield can be improved with optimization.
After RP-HPLC (two passes) >98%15-40%For very high purity requirements.

Note: These are general estimates and actual results will vary depending on the specific peptide and conjugation efficiency.[4]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Conjugation Conjugation with This compound SPPS->Conjugation Cleavage Cleavage & Deprotection Conjugation->Cleavage Crude Crude Product Cleavage->Crude SPE SPE Cleanup (Optional) Crude->SPE Initial Cleanup RPHPLC RP-HPLC Purification Crude->RPHPLC Direct Purification SPE->RPHPLC Pure Pure Conjugate RPHPLC->Pure Analysis LC-MS & Analytical HPLC Pure->Analysis

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic Start Low Purity after RP-HPLC Check_Peak Are peaks broad or overlapping? Start->Check_Peak Optimize_Gradient Optimize Gradient (shallower) Check_Peak->Optimize_Gradient Yes Check_Impurity_Mass Identify Impurity Mass Check_Peak->Check_Impurity_Mass No Optimize_Gradient->Check_Impurity_Mass Change_Column Change Column Chemistry (e.g., C4, Phenyl) Boc_Protected Impurity is Boc-protected product? Check_Impurity_Mass->Boc_Protected Optimize_Deprotection Optimize Deprotection Step (longer time, stronger acid) Boc_Protected->Optimize_Deprotection Yes Other_Impurity Other Impurity Boc_Protected->Other_Impurity No Other_Impurity->Change_Column

Caption: Troubleshooting logic for low purity in RP-HPLC.

References

Technical Support Center: Tos-aminoxy-Boc-PEG4-Tos Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tos-aminoxy-Boc-PEG4-Tos linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this linker during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with the this compound linker?

A1: The primary stability concerns for this linker are associated with its two key functional groups:

  • The Tosyl (Tos) Group : This is an excellent leaving group, making it susceptible to reaction with nucleophiles. It can be prematurely displaced by water (hydrolysis), especially at elevated pH, or by nucleophilic buffer components (e.g., Tris, azide).

  • The Boc-Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable under neutral and basic conditions but can be prematurely cleaved if exposed to acidic environments during your reaction, workup, or purification steps.[1][2][]

Q2: My conjugation yield is unexpectedly low. Could linker instability be the cause?

A2: Yes, low conjugation yield is a common symptom of linker instability. The most likely cause is the degradation of the tosyl group. If your reaction buffer is nucleophilic or the pH is too high (typically > 9.5), the tosyl group can be hydrolyzed or react with the buffer before it can react with your target molecule.[4][5] This effectively inactivates the linker. We recommend verifying the pH of your reaction and ensuring your buffer is non-nucleophilic (e.g., PBS, HEPES).

Q3: I am observing unexpected byproducts in my LC-MS analysis. What could they be?

A3: Unexpected byproducts often arise from unintended reactions of the linker's functional groups. Common possibilities include:

  • Hydrolyzed Linker : A mass corresponding to the replacement of the tosyl group with a hydroxyl group (-OH).

  • Buffer Adducts : If using a nucleophilic buffer like Tris, you may see a byproduct where the Tris molecule has displaced the tosyl group.

  • Prematurely Deprotected Linker : A species where the Boc group has been removed, revealing the free aminoxy group. This is likely if the linker was exposed to acidic conditions.[2]

Q4: What are the optimal storage conditions to ensure the long-term stability of the this compound linker?

A4: To ensure long-term stability, the linker should be stored as a solid in a desiccated environment at -20°C.[6] Avoid repeated freeze-thaw cycles. If you need to prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMF or DMSO), aliquot into single-use volumes, and store at -20°C or -80°C.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Premature Cleavage of the Boc Protecting Group
  • Symptom : LC-MS analysis shows a significant peak corresponding to the mass of the linker without the Boc group (a loss of 100.12 Da) before the intended deprotection step.

  • Root Cause : The Boc group is highly sensitive to acid.[] Exposure to acidic conditions, even transiently, during reaction setup, purification (e.g., reverse-phase HPLC with TFA in the mobile phase), or workup can cause its removal.

  • Solutions :

    • Maintain Neutral or Basic pH : Ensure all reaction and purification buffers are maintained at a pH of 7 or higher.

    • Avoid Acidic Reagents : Scrutinize your protocol for any acidic components that may come into contact with the linker.

    • Quench Reactions Carefully : If a reaction must be quenched, use a neutral or slightly basic quenching agent.

Issue 2: Loss of Tosyl Group Reactivity / Linker Inactivation
  • Symptom : The conjugation reaction with a nucleophile (e.g., an amine or thiol on a target protein) does not proceed or shows very low efficiency. LC-MS analysis of the reaction mixture shows a large amount of unreacted starting material and potentially a hydrolyzed form of the linker.

  • Root Cause : The tosyl group has been displaced before it can react with the intended target. This is typically caused by hydrolysis in aqueous buffers or reaction with other nucleophiles present in the mixture.[4][7]

  • Solutions :

    • Use Non-Nucleophilic Buffers : Switch from buffers like Tris or glycine to non-nucleophilic alternatives such as PBS, HEPES, or borate buffer.

    • Control pH : Keep the reaction pH within the recommended range for tosylate reactivity with amines (pH 8.0-9.5).[5] Avoid highly basic conditions (pH > 9.5) which accelerate hydrolysis.

    • Use Anhydrous Solvents : For reactions involving small molecules, performing the reaction in a dry organic solvent (e.g., DMF, DMSO) can prevent hydrolysis.

Data Summary Tables

Table 1: pH Stability of Functional Groups

pH RangeBoc Group StabilityTosyl Group Stability & ReactivityRecommendation
< 4 Unstable : Rapid cleavage occurs.[2]Stable, but low reactivity with amines.Avoid. Unsuitable for reactions involving the Boc-protected form.
4 - 6.5 Moderately StableStable, but low reactivity with amines.Sub-optimal for conjugation. Risk of slow Boc cleavage over time.
7 - 8 Stable [8]Stable with moderate reactivity.Good for controlled, slower conjugations.
8 - 9.5 Stable Optimal Reactivity with Amines [5]Recommended range for conjugation.
> 9.5 Stable Unstable : Increased risk of hydrolysis.Avoid. Linker half-life is significantly reduced.

Table 2: Recommended Solvents and Buffers

TypeRecommendedTo AvoidRationale
Organic Solvents Anhydrous DMF, DMSO, DCMProtic solvents (Methanol, Ethanol)Aprotic solvents prevent premature reaction/hydrolysis of the tosyl group.
Aqueous Buffers PBS, HEPES, Borate BufferTris, Glycine, Citrate BufferAvoids nucleophilic attack from the buffer on the tosyl group and prevents acidic cleavage of the Boc group.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Linker Stability via RP-HPLC

This protocol allows you to assess the stability of the linker under your proposed experimental conditions.

  • Preparation : Prepare a 1 mg/mL stock solution of the this compound linker in anhydrous DMSO.

  • Incubation : Add 10 µL of the linker stock solution to 990 µL of your target buffer (e.g., 100 mM HEPES, pH 8.5).

  • Time Points : Immediately inject a 20 µL sample into the HPLC-MS system (this is your t=0 time point). Incubate the remaining solution at your desired reaction temperature (e.g., 25°C).

  • Analysis : Inject additional samples at various time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs).

  • Data Interpretation : Monitor the chromatogram for the appearance of new peaks.

    • A peak corresponding to the linker mass minus the tosyl group plus a hydroxyl group indicates hydrolysis.

    • A peak corresponding to the linker mass minus the Boc group indicates premature deprotection.

    • Quantify the area of the parent linker peak over time to determine its half-life under your conditions.

Protocol 2: Standard Boc-Deprotection Protocol

This protocol is for the intentional and controlled removal of the Boc protecting group after the tosyl end has been conjugated.

  • Dissolution : Dissolve the Boc-protected conjugate in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).

  • Acid Addition : Cool the solution to 0°C using an ice bath. Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[9]

  • Reaction : Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup : Once the reaction is complete, remove the TFA and solvent under reduced pressure (e.g., rotary evaporation or nitrogen stream).

  • Purification : The resulting deprotected product (often as a TFA salt) can be used directly or purified further by methods such as HPLC or precipitation.

Visual Guides

G cluster_start Troubleshooting Workflow cluster_check cluster_paths cluster_solutions start Observed Issue: Low Yield or Byproducts check_ms Analyze by LC-MS start->check_ms path1 Major Peak is Unreacted Linker check_ms->path1 No Reaction path2 Byproduct Matches Hydrolyzed Linker check_ms->path2 Side Reaction path3 Byproduct Matches Boc-deprotected Linker check_ms->path3 Side Reaction sol1 Potential Cause: Tosyl Group Inactivation Solution: • Use non-nucleophilic buffer • Control pH (8.0-9.5) path1->sol1 path2->sol1 sol2 Potential Cause: Acidic Conditions Solution: • Ensure pH > 7 • Avoid acidic reagents path3->sol2

Caption: Troubleshooting flowchart for identifying linker stability issues.

G cluster_linker Linker Structure & Cleavage Sites cluster_cleavage linker Boc-NH-O-PEG4-Tos tos_cleavage Nucleophilic Attack Site (Reacts with Nu⁻ or H₂O) linker->tos_cleavage Tosyl Group boc_cleavage Acid-Labile Site (Cleaved by TFA) boc_cleavage->linker Boc Group

Caption: Potential degradation pathways of the linker molecule.

References

Technical Support Center: Post-Reaction Purification of Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Tos-aminoxy-Boc-PEG4-Tos from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key characteristics include:

  • Hydrophilicity: The polyethylene glycol (PEG4) spacer makes the molecule hydrophilic and water-soluble.

  • Functional Groups: It contains a tosyl group (a good leaving group), a Boc-protected aminoxy group, and another tosyl group. The Boc group can be removed under acidic conditions.

  • Molecular Weight: The molecular weight of the PEG4 linker is relatively low compared to proteins or large polymers.

Q2: What are the common methods for removing unreacted this compound?

A2: Several standard laboratory techniques can be employed to separate unreacted this compound from your desired product. The choice of method depends on the properties of your product and the scale of your reaction. Common methods include:

  • Chromatography:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Size-Exclusion Chromatography (SEC)

    • Normal-Phase Flash Chromatography

  • Extraction:

    • Liquid-Liquid Extraction

  • Precipitation/Trituration

  • Solid-Phase Extraction (SPE)

Q3: My product is also highly water-soluble. How can I separate it from the unreacted PEG linker?

A3: Separating two hydrophilic molecules can be challenging. Here are a few strategies:

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method. Even small differences in hydrophobicity between your product and the PEG linker can be exploited for separation.

  • Ion-Exchange Chromatography (IEX): If your product has a net charge and the unreacted linker does not (or vice-versa), IEX can provide excellent separation.

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a stationary phase that has a differential affinity for your product versus the PEG linker.

Q4: Can I use precipitation to remove the unreacted linker?

A4: Precipitation can be a viable and straightforward method if there is a suitable solvent system where your product is insoluble, and the this compound remains in solution. This often involves adding an anti-solvent to your reaction mixture. For example, if your product is soluble in a polar organic solvent but precipitates upon the addition of a non-polar solvent, while the PEG linker remains soluble, this method could be effective.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted this compound.

Problem Possible Cause Suggested Solution
Unreacted linker co-elutes with my product during RP-HPLC. The hydrophobicity of your product and the linker are too similar.- Optimize the gradient elution method. A shallower gradient can improve resolution.- Try a different column with a different stationary phase (e.g., C8 instead of C18).- Adjust the mobile phase composition, for instance, by changing the organic modifier (e.g., from acetonitrile to methanol) or the pH.
Poor recovery of my product after purification. The product may be adsorbing to the chromatography column or being lost during extraction or precipitation steps.- For chromatography, try adding a small amount of a competitive agent to the mobile phase or using a different type of column.- For extraction, ensure the pH is optimized for the partitioning of your product.- For precipitation, ensure the chosen anti-solvent does not partially dissolve your product.
I see a significant amount of the PEG linker in my final product by NMR/MS. The chosen purification method is not effective enough for the required level of purity.- A multi-step purification approach may be necessary. For example, an initial extraction followed by preparative HPLC.- Re-evaluate the chosen purification method based on the properties of your product and the linker.
The purification method is not scalable for my needs. The chosen method (e.g., preparative HPLC) is not suitable for large quantities.- Consider alternative methods like flash chromatography or precipitation for bulk removal of the linker, followed by a final polishing step if high purity is required.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for achieving high purity and is effective for separating molecules with small differences in hydrophobicity.

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution: Start with a low percentage of solvent B and gradually increase it. The exact gradient will need to be optimized based on the retention times of your product and the unreacted linker.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 254 nm.

  • Fraction Collection: Collect the fractions corresponding to your product peak.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer.

Protocol 2: Liquid-Liquid Extraction

This method is useful for a quick, initial clean-up, especially if there is a significant difference in polarity between your product and the PEG linker.

Methodology:

  • Solvent Selection: Choose two immiscible solvents. A common choice is an aqueous phase (e.g., water or brine) and an organic phase (e.g., dichloromethane, ethyl acetate).

  • Extraction: a. Dissolve the crude reaction mixture in the organic solvent. b. Transfer the solution to a separatory funnel. c. Add the aqueous phase and shake vigorously. d. Allow the layers to separate.

  • Separation: a. The hydrophilic this compound will preferentially partition into the aqueous layer. b. Your product, if more hydrophobic, will remain in the organic layer. c. Drain the aqueous layer.

  • Washing: Repeat the extraction with fresh aqueous phase multiple times to ensure complete removal of the PEG linker.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol 3: Precipitation/Trituration

This is a simple and scalable method for bulk removal of the unreacted linker.

Methodology:

  • Solvent Selection: Identify a solvent in which your product is soluble and an "anti-solvent" in which your product is insoluble, but the PEG linker is soluble.

  • Precipitation: a. Dissolve the crude reaction mixture in a minimal amount of the "good" solvent. b. Slowly add the "anti-solvent" while stirring until your product precipitates out of the solution.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the solid product with the "anti-solvent" to remove any remaining traces of the PEG linker.

  • Drying: Dry the purified product under vacuum.

Visualization

Purification_Workflow start Crude Reaction Mixture product_prop Assess Product Properties (Polarity, Charge, Size) start->product_prop hydrophobic_prod Product is Hydrophobic product_prop->hydrophobic_prod Hydrophobic hydrophilic_prod Product is Hydrophilic product_prop->hydrophilic_prod Hydrophilic charged_prod Product is Charged product_prop->charged_prod Charged large_mw_prod Product has High MW product_prop->large_mw_prod Large MW extraction Liquid-Liquid Extraction hydrophobic_prod->extraction flash_chrom Normal-Phase Flash Chromatography hydrophobic_prod->flash_chrom rphplc Reverse-Phase HPLC hydrophilic_prod->rphplc precipitation Precipitation/Trituration hydrophilic_prod->precipitation iex Ion-Exchange Chromatography charged_prod->iex sec Size-Exclusion Chromatography large_mw_prod->sec end Purified Product extraction->end flash_chrom->end rphplc->end iex->end sec->end precipitation->end

Caption: Decision workflow for selecting a purification method.

Technical Support Center: Challenges in Acidic Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acidic Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of Boc deprotection in the context of PEGylated compounds?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. In the synthesis of PEGylated molecules, a Boc group is often used to mask an amine functionality on the PEG linker or the molecule to be PEGylated, allowing for controlled, stepwise reactions. The acidic deprotection of the Boc group is a crucial step to reveal the free amine, which is then typically used for subsequent conjugation or modification.

Q2: What are the most common challenges encountered during the acidic Boc deprotection of PEGylated compounds?

The most frequent challenges include:

  • Incomplete Deprotection: The reaction does not go to completion, leaving some of the amine groups protected.

  • Side Reactions: The acidic conditions can lead to undesired chemical modifications of the PEGylated compound.

  • Cleavage of Acid-Labile Linkages: Other acid-sensitive groups within the molecule may be unintentionally cleaved.

  • Purification Difficulties: Separating the desired deprotected product from starting material, byproducts, and reagents can be complex.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Analysis by TLC, LC-MS, or NMR shows the presence of the starting Boc-protected material after the reaction is expected to be complete.[1]

  • The deprotected amine product, which is more polar, may show a lower Rf value on a TLC plate compared to the Boc-protected starting material.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress using TLC or LC-MS. While many deprotections occur at room temperature, gentle heating may be required for some substrates.[1]
Steric Hindrance The bulky nature of the PEG chain can hinder the acid's access to the Boc group. Increasing reaction time and/or acid concentration can help overcome this.[2]
Poor Solubility Ensure the PEGylated compound is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1]
Issue 2: Observation of Side Products

Symptoms:

  • LC-MS or NMR analysis reveals the presence of unexpected molecular weights or signals, indicating the formation of byproducts.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation by tert-butyl Cations The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic residues (e.g., tryptophan, methionine).[2][3] Use scavengers to trap these cations.
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive functional groups (e.g., esters, trityl groups), they may be cleaved.[1] One report indicated a 10-20% loss of ester bonds with TFA in DCM.[1][4] Consider using milder acidic conditions or a different protecting group strategy if possible.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneVaries, monitor by TLC/LC-MS

Table 2: Common Scavenger Cocktails to Prevent Side Reactions

ScavengerTarget of ProtectionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)tert-butyl cation2.5-5%Effective general scavenger, particularly for protecting tryptophan.[2]
Watertert-butyl cation2.5%Often used in combination with other scavengers.[2]
Thioanisoletert-butyl cation5%Particularly effective for protecting methionine residues.[2]
1,2-Ethanedithiol (EDT)tert-butyl cation2.5%Very effective for sulfur-containing residues, but has a strong odor.[2]

Experimental Protocols

Protocol 1: General Procedure for Acidic Boc Deprotection of a PEGylated Compound
  • Dissolve the Boc-protected PEGylated compound in an appropriate solvent (e.g., dichloromethane) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add the desired acid (e.g., trifluoroacetic acid to a final concentration of 20-50% v/v).

  • If necessary, add the appropriate scavengers (see Table 2).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.[1]

  • The resulting deprotected amine (often as a TFA salt) can be used directly or further purified.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column) coupled to a mass spectrometer.

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Visualizations

Boc_Deprotection_Workflow start Boc-Protected PEGylated Compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA & Scavengers cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Evaporate Solvent & Excess Acid monitor->workup Complete purify Purification workup->purify product Deprotected PEGylated Compound purify->product

Caption: Experimental workflow for the acidic Boc deprotection of PEGylated compounds.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_PEG Boc-NH-PEG Protonation Protonation of Carbonyl Oxygen Boc_PEG->Protonation + H+ Carbocation tert-butyl Cation Formation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Carbocation->Carbamic_Acid Deprotected_Amine H3N+-PEG tBu_Cation tert-butyl Cation Carbocation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Decarboxylation->Deprotected_Amine + CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Nucleophile Nucleophilic Residue (e.g., Trp, Met) Nucleophile->Alkylated_Product

Caption: Mechanism of acidic Boc deprotection and a common side reaction pathway.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Featuring Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to specifically eliminate proteins implicated in disease. A PROTAC's architecture consists of three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is far more than a simple spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides a detailed comparison of common PROTAC linker types, with a focus on the utility of PEG-based linkers derived from precursors like Tos-aminoxy-Boc-PEG4-Tos . This molecule is a bifunctional building block used in the synthesis of PROTACs, featuring a four-unit polyethylene glycol (PEG) chain.[2][3][4][5] The comparison is supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Central Role of the Linker in PROTAC Function

The linker's primary role is to tether the two ligands, enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination of the target, marking it for degradation.[7] Conversely, a poorly designed linker can result in steric hindrance or an unfavorable orientation, compromising the PROTAC's degradation efficiency.[8]

PROTAC_Mechanism

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are generally categorized into two main classes: flexible and rigid. The choice between them significantly impacts the molecule's overall performance.[][9]

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility and the ease with which their length can be adjusted.[8]

    • Alkyl Chains: These simple hydrocarbon chains offer high conformational flexibility. However, their hydrophobicity can negatively affect the PROTAC's aqueous solubility.[1][10]

    • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This property can enhance the solubility and cell permeability of the PROTAC.[10][11] Approximately 54% of reported PROTACs utilize PEG linkers.[1] Precursors like This compound provide a straightforward way to incorporate a defined-length PEG linker into a PROTAC structure.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated bonds (e.g., alkynes, aromatic rings) to create conformational constraints.[1][9] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability.[8][10]

  • Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]

Linker_Properties Flexible Flexible Synth Synth Flexible->Synth High Sol Sol Flexible->Sol Variable (PEG > Alkyl) Perm Perm Flexible->Perm Generally Good Rigid Rigid Rigid->Synth More Complex Rigid->Sol Can be Lower Potency Potency Rigid->Potency Potentially High (Pre-organization) Stability Stability Rigid->Stability Often Improved

Caption: Logical relationships of key linker properties.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.[1]

Table 1: Impact of Linker Type and Length on BRD4 Degradation (Data is representative and synthesized from published literature for illustrative purposes.[8][12])

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A Pomalidomide (CRBN)Alkyl Chain8>1000<10
PROTAC B Pomalidomide (CRBN)Alkyl Chain1215085
PROTAC C Pomalidomide (CRBN)PEG2880045
PROTAC D Pomalidomide (CRBN)PEG41425>95
PROTAC E VHL LigandRigid (Piperazine)1510>95

Key Observation: For flexible linkers, there is often an optimal length required to achieve potent degradation (compare PROTAC A and B).[13] Furthermore, switching from an alkyl to a PEG linker of similar length can significantly improve potency (compare PROTAC C and D), likely due to improved physicochemical properties.[11] Rigid linkers can lead to highly potent degraders (PROTAC E).[8]

Table 2: Influence of Linker Composition on Physicochemical Properties (Data is illustrative and compiled from various sources.[11])

Linker TypecLogP (Hydrophobicity)TPSA (Ų) (Polarity)SolubilityCell Permeability
Alkyl HighLowLowVariable
PEG LowerHigherHigherGenerally Improved
Rigid VariableVariableVariableCan be Improved

Key Observation: PEG linkers consistently decrease hydrophobicity (lower cLogP) and increase polarity (higher TPSA) compared to alkyl chains, which generally correlates with improved solubility.[11]

Experimental Protocols

To evaluate and compare the efficacy of different PROTAC linkers, a systematic experimental workflow is essential.

Protocol 1: Western Blotting for Protein Degradation Analysis

This is the most common method to quantify target protein levels after PROTAC treatment and to determine DC₅₀ and Dₘₐₓ values.[14]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Prepare serial dilutions of the PROTAC compounds in cell culture medium.

  • Treat cells with the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).

2. Cell Lysis:

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's protocol.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[14]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[14]

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

6. Data Analysis:

  • Capture the image using a digital imager.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[14]

WB_Workflow

Caption: Western blot experimental workflow.

Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)

This assay helps confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.[15]

1. Reagent Preparation:

  • Purify recombinant tagged-E3 ligase (e.g., His-VHL) and tagged-target protein (e.g., GST-BRD4).

  • Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.5).

2. Complex Formation:

  • In a microcentrifuge tube, combine the tagged-E3 ligase, the PROTAC at various concentrations (and a vehicle control), and the assay buffer.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Add the tagged-target protein and incubate for another 1-2 hours at 4°C.

3. Pull-down:

  • Add affinity beads corresponding to the E3 ligase tag (e.g., Ni-NTA agarose for His-tagged VHL).

  • Incubate for 1 hour at 4°C to capture the E3 ligase and any bound proteins.

  • Wash the beads 3-5 times with assay buffer to remove non-specific binders.

4. Elution and Detection:

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., containing imidazole for His-tags).

  • Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of the target protein.

5. Interpretation:

  • An increase in the amount of target protein pulled down in the presence of the PROTAC indicates the formation of a ternary complex.

Conclusion

The linker is a pivotal component in PROTAC design, profoundly influencing the molecule's biological activity and drug-like properties.[10] While flexible linkers like alkyl and PEG chains offer synthetic convenience, PEG linkers, often synthesized from precursors such as This compound , provide distinct advantages in improving solubility and permeability.[11] There is a growing trend towards more rigid and constrained linkers to enhance potency and metabolic stability.[8] The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, requiring empirical testing of various lengths, compositions, and rigidities. The protocols and comparative data presented here serve as a foundational guide for the rational design and evaluation of next-generation protein degraders.

References

A Comparative Guide to Protein Modification for Mass Spectrometry Analysis: Tos-aminoxy-Boc-PEG4-Tos and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in understanding their function, developing new therapeutics, and creating advanced diagnostics. The choice of chemical tool for this modification significantly impacts the quality and interpretability of subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of Tos-aminoxy-Boc-PEG4-Tos with two widely used alternative reagents: N-hydroxysuccinimide (NHS) esters and maleimides, focusing on their application in protein modification for mass spectrometric analysis.

This guide will delve into the reaction chemistry, specificity, and performance of each reagent, supported by structured data and detailed experimental protocols. We will also explore the implications of each modification on the resulting mass spectra, providing insights to help you select the optimal tool for your research needs.

At a Glance: Comparison of Protein Modification Reagents

The selection of a protein modification reagent is dictated by the target amino acid, the desired bond stability, and the specific requirements of the downstream mass spectrometry analysis. The following table summarizes the key characteristics of this compound, NHS esters, and maleimides.

FeatureThis compoundNHS-ester-PEGMaleimide-PEG
Target Residue Aldehydes or ketones (introduced via oxidation of N-terminal Ser/Thr or glycans)Primary amines (Lysine, N-terminus)Cysteine
Reaction Chemistry Oxime ligationAcylationMichael addition
Bond Formed Oxime (C=N-O)AmideThioether
Bond Stability HighHighModerate (potential for retro-Michael reaction)
Specificity High (for carbonyl groups)Moderate (can react with other nucleophiles at high pH)High (at pH 6.5-7.5)
Typical Reaction pH 4.0 - 6.0 (can be catalyzed at neutral pH)7.2 - 8.56.5 - 7.5
Key MS Consideration Site-specific modification, stable linkageMultiple potential modification sites, stable linkageSite-specific modification, potential for fragmentation of thioether bond

In-Depth Analysis of Modification Chemistries

This compound: Precision through Oxime Ligation

This compound is a bifunctional reagent that enables the site-specific PEGylation of proteins containing carbonyl groups (aldehydes or ketones). The key reaction is an oxime ligation, where the aminooxy group of the reagent reacts with a carbonyl group on the protein to form a highly stable oxime bond.

This method offers exceptional specificity, as carbonyl groups are typically introduced at specific sites through controlled oxidation of N-terminal serine or threonine residues, or through modification of glycans. The Boc protecting group on the aminooxy moiety can be removed under acidic conditions prior to the ligation reaction. The tosyl group is a good leaving group, facilitating the reaction.

Advantages for Mass Spectrometry:

  • Homogeneous Products: Site-specific modification leads to a more homogeneous product mixture, simplifying mass spectra and facilitating data interpretation.

  • Stable Linkage: The oxime bond is highly stable under typical mass spectrometry conditions, preventing fragmentation of the linker itself.

Workflow for Protein Modification with this compound:

cluster_0 Protein Preparation cluster_1 Reagent Preparation & Ligation cluster_2 Analysis Introduce_Carbonyl Introduce Carbonyl Group (e.g., periodate oxidation of N-terminal serine) Purify_Protein Purify Aldehyde-tagged Protein Introduce_Carbonyl->Purify_Protein Ligation Oxime Ligation Reaction (pH 4.0-6.0 or catalyzed at neutral pH) Purify_Protein->Ligation Deprotect_Reagent Deprotect this compound (acidic conditions) Deprotect_Reagent->Ligation Purify_Conjugate Purify PEGylated Protein Ligation->Purify_Conjugate MS_Analysis Mass Spectrometry Analysis Purify_Conjugate->MS_Analysis

Caption: Workflow for protein modification using this compound.

NHS-ester-PEG: Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters are widely used for modifying primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[] The reaction, an acylation, results in a stable amide bond.[]

Due to the abundance of lysine residues on the surface of most proteins, NHS-ester chemistry often leads to heterogeneous products with a variable number of PEG chains attached at different locations.[2] This can complicate mass spectrometry analysis, producing broad peaks and complex spectra. However, for applications where extensive surface modification is desired, NHS esters are a robust and efficient choice.[]

Advantages for Mass Spectrometry:

  • Robust Chemistry: The reaction is efficient and proceeds under relatively mild conditions.

  • Stable Linkage: The resulting amide bond is very stable during mass spectrometry analysis.[3]

Workflow for Protein Modification with NHS-ester-PEG:

cluster_0 Protein Preparation cluster_1 Ligation cluster_2 Analysis Prepare_Protein Prepare Protein in Amine-Free Buffer (e.g., PBS) Add_NHS_Ester Add NHS-ester-PEG (pH 7.2-8.5) Prepare_Protein->Add_NHS_Ester Quench_Reaction Quench Reaction (e.g., with Tris or glycine) Add_NHS_Ester->Quench_Reaction Purify_Conjugate Purify PEGylated Protein Quench_Reaction->Purify_Conjugate MS_Analysis Mass Spectrometry Analysis Purify_Conjugate->MS_Analysis

Caption: Workflow for protein modification using NHS-ester-PEG.

Maleimide-PEG: Cysteine-Specific Modification

Maleimide chemistry is the gold standard for targeting cysteine residues.[4] The reaction is a Michael addition, where the maleimide group reacts specifically with the thiol group of a cysteine to form a stable thioether bond.[4] This high degree of specificity is particularly useful for proteins with a limited number of accessible cysteine residues, allowing for precise, site-directed modification.[5]

Advantages for Mass Spectrometry:

  • High Specificity: Enables the targeted modification of specific cysteine residues.[5]

  • Predictable Products: Leads to well-defined, homogeneous products, simplifying MS analysis.

Considerations:

  • Bond Stability: The thioether bond formed can be susceptible to a retro-Michael reaction, particularly at higher pH, which can lead to deconjugation.[6]

  • Requirement for Free Thiols: The protein must have a free, accessible cysteine residue. Disulfide bonds need to be reduced prior to modification.[7]

Workflow for Protein Modification with Maleimide-PEG:

cluster_0 Protein Preparation cluster_1 Ligation cluster_2 Analysis Reduce_Disulfides Reduce Disulfide Bonds (if necessary) (e.g., with TCEP) Prepare_Protein Prepare Protein in Thiol-Free Buffer Reduce_Disulfides->Prepare_Protein Add_Maleimide Add Maleimide-PEG (pH 6.5-7.5) Prepare_Protein->Add_Maleimide Quench_Reaction Quench Reaction (e.g., with free cysteine) Add_Maleimide->Quench_Reaction Purify_Conjugate Purify PEGylated Protein Quench_Reaction->Purify_Conjugate MS_Analysis Mass Spectrometry Analysis Purify_Conjugate->MS_Analysis

Caption: Workflow for protein modification using Maleimide-PEG.

Experimental Protocols

Protocol 1: Protein Modification using this compound

1. Generation of an Aldehyde Group on the Protein:

  • For N-terminal Serine/Threonine:

    • Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).

    • Add a 10-fold molar excess of sodium periodate.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding a 20-fold molar excess of glycerol.

    • Remove excess reagents by buffer exchange into a ligation buffer (e.g., 100 mM sodium acetate, pH 4.5).

2. Deprotection of this compound:

  • Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Incubate for 30 minutes at room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the deprotected reagent in the ligation buffer.

3. Oxime Ligation:

  • Add a 20- to 50-fold molar excess of the deprotected aminoxy-PEG reagent to the aldehyde-containing protein.

  • If a catalyst is used for neutral pH ligation, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction for 2-16 hours at room temperature or 37°C.

  • Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent.

4. Mass Spectrometry Analysis:

  • Analyze the purified conjugate by LC-MS.

  • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass determination.

  • Deconvolute the resulting spectra to determine the mass of the intact PEGylated protein.

  • For site-of-modification analysis, perform peptide mapping by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.

Protocol 2: Protein Modification using NHS-ester-PEG

1. Protein Preparation:

  • Buffer exchange the protein into an amine-free buffer with a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

2. Ligation:

  • Dissolve the NHS-ester-PEG reagent in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 10- to 50-fold molar excess of the NHS-ester-PEG solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

3. Quenching and Purification:

  • Quench the reaction by adding a buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated protein using SEC or dialysis.

4. Mass Spectrometry Analysis:

  • Follow the same procedure as described in Protocol 1, step 4.

Protocol 3: Protein Modification using Maleimide-PEG

1. Protein Preparation:

  • If necessary, reduce disulfide bonds by incubating the protein with a 10- to 20-fold molar excess of a reducing agent (e.g., TCEP) for 30-60 minutes at room temperature.

  • Buffer exchange the protein into a thiol-free, degassed buffer with a pH of 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0).

2. Ligation:

  • Dissolve the maleimide-PEG reagent in a suitable solvent (e.g., DMSO or DMF).

  • Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

3. Quenching and Purification:

  • Quench the reaction by adding a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated protein using SEC or dialysis.

4. Mass Spectrometry Analysis:

  • Follow the same procedure as described in Protocol 1, step 4.

Conclusion

The choice between this compound, NHS esters, and maleimides for protein modification depends on the specific goals of the experiment. For researchers requiring precise, site-specific labeling and a highly stable linkage, this compound is an excellent choice, provided a carbonyl group can be introduced into the target protein. NHS esters offer a robust method for general surface modification of primary amines, while maleimides provide a highly specific route to labeling cysteine residues.

By understanding the underlying chemistry and the implications for mass spectrometry analysis, researchers can make informed decisions to obtain high-quality, interpretable data, ultimately accelerating their research and development efforts.

References

A Researcher's Guide to Bioconjugation: Comparing Aminoxy-PEG, Maleimide, NHS Ester, and Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology. The choice of linker chemistry is a critical decision that dictates the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of four widely used linker technologies: aminoxy-PEG, maleimide-thiol, NHS ester-amine, and click chemistry. By presenting available quantitative data, detailed experimental protocols, and logical workflows, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to Bioconjugation Linkers

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. The linker is the chemical entity that connects the two molecules. An ideal linker should be stable during storage and in biological fluids, yet allow for efficient and specific conjugation under mild conditions that preserve the function of the biomolecule.[1] The polyethylene glycol (PEG) component of many linkers enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[2]

This guide focuses on a comparative analysis of four prominent classes of PEG linkers and their respective conjugation chemistries.

Comparative Analysis of Linker Performance

The selection of a linker is often a trade-off between reaction speed, specificity, and the stability of the final conjugate. The following tables summarize the key characteristics of each linker type based on available data. It is important to note that direct head-to-head quantitative comparisons under identical conditions are scarce in the literature; therefore, the data presented is a synthesis of information from various sources and should be interpreted within the context of the specific experimental conditions cited.

Table 1: Comparison of General Linker Characteristics

FeatureAminoxy-PEG (Oxime Ligation)Maleimide-ThiolNHS Ester-AmineClick Chemistry (CuAAC/SPAAC)
Target Functional Group Aldehydes, KetonesThiols (Sulfhydryls)Primary AminesAlkynes, Azides
Resulting Bond OximeThioetherAmide1,2,3-Triazole
Specificity High (Bioorthogonal)High for thiols at pH 6.5-7.5Low (targets multiple lysines)Very High (Bioorthogonal)
Reaction pH 4.5-7.06.5-7.57.0-9.04.0-11.0
Catalyst Required Often aniline (can be toxic)NoneNoneCu(I) for CuAAC; None for SPAAC
Bioorthogonality YesNo (thiols present in vivo)No (amines are abundant)Yes

Table 2: Quantitative Comparison of Linker Stability and Reaction Kinetics

ParameterAminoxy-PEG (Oxime Ligation)Maleimide-ThiolNHS Ester-AmineClick Chemistry (CuAAC/SPAAC)
Bond Stability Very high hydrolytic stability.[3][4] Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[4][5]Thioether bond is stable, but the succinimide ring can undergo hydrolysis, and the bond is susceptible to retro-Michael addition in the presence of other thiols.[6][7][8]Amide bond is very stable under physiological conditions.[9]Triazole ring is extremely stable and resistant to hydrolysis and enzymatic cleavage.[10]
Reaction Rate Generally slower than other methods, often requiring hours to days for completion without a catalyst.[3][11] Aniline and its derivatives can accelerate the reaction.[12]Fast, with second-order rate constants typically in the range of 100-1000 M⁻¹s⁻¹.[13]Fast, typically complete within 1-2 hours at room temperature.[14]Very fast, especially CuAAC and IEDDA variants.[10] Rate constants for IEDDA can range from 1 to 10⁶ M⁻¹s⁻¹.[11][15]
Typical Yield High, often >90% with optimized conditions.High, often >90%.[8]Variable, depends on the number of accessible amines and reaction conditions.Very high, often nearly quantitative.[16]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these bioconjugation techniques.

aminoxy_peg_ligation Aminoxy-PEG Ligation Pathway Biomolecule Biomolecule with Aldehyde/Ketone Intermediate Hemiaminal Intermediate Biomolecule->Intermediate + AminoxyPEG Aminoxy-PEG Linker (H2N-O-PEG-X) AminoxyPEG->Intermediate OximeConjugate Stable Oxime Conjugate Intermediate->OximeConjugate - H2O H2O H2O

Aminoxy-PEG Ligation Pathway

experimental_workflow Comparative Experimental Workflow cluster_aminoxy Aminoxy-PEG cluster_maleimide Maleimide-Thiol cluster_nhs NHS Ester-Amine cluster_click Click Chemistry A1 Prepare Aldehyde/ Ketone-functionalized Biomolecule A2 Dissolve Aminoxy-PEG in Reaction Buffer (pH 4.5-7.0) A3 Mix and Incubate (with catalyst if needed) Purification Purify Conjugate (e.g., SEC, Dialysis) A3->Purification M1 Reduce Disulfide Bonds (if necessary) M2 Dissolve Maleimide-PEG in Reaction Buffer (pH 6.5-7.5) M3 Mix and Incubate M3->Purification N1 Prepare Biomolecule in Amine-free Buffer (pH 7.0-9.0) N2 Dissolve NHS Ester-PEG in Anhydrous Solvent N3 Add NHS-PEG to Biomolecule and Incubate N3->Purification C1 Prepare Azide/ Alkyne-functionalized Biomolecule C2 Prepare Alkyne/ Azide-PEG C3 Mix and Incubate (with Cu(I) for CuAAC) C3->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

Comparative Experimental Workflow

linker_selection_guide Linker Selection Guide Start Start: Define Bioconjugation Goal Q_Specificity Is site-specificity critical? Start->Q_Specificity Q_Bioorthogonal Is bioorthogonality required? Q_Specificity->Q_Bioorthogonal Yes NHS NHS Ester-Amine Q_Specificity->NHS No (Random Labeling OK) Q_Thiol Is a free thiol available/engineerable? Q_Bioorthogonal->Q_Thiol No (Consider other site- specific methods) Aminoxy Aminoxy-PEG Q_Bioorthogonal->Aminoxy Yes (High Specificity) Click Click Chemistry Q_Bioorthogonal->Click Yes (Highest Specificity) Q_Thiol->Q_Bioorthogonal No Maleimide Maleimide-Thiol Q_Thiol->Maleimide Yes

Linker Selection Guide

Detailed Experimental Protocols

The following are generalized protocols for each bioconjugation method. Researchers should optimize these protocols for their specific biomolecules and applications.

Protocol 1: Aminoxy-PEG Ligation

This protocol describes the conjugation of an aminoxy-PEG linker to a glycoprotein with oxidized sialic acid residues.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate solution (e.g., 20 mM in water, freshly prepared and chilled)

  • Aminoxy-PEG reagent

  • Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)

  • Aniline catalyst (optional, e.g., 100 mM stock in DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add an equal volume of cold sodium meta-periodate solution to the glycoprotein solution.

    • Incubate on ice for 30 minutes, protected from light.

  • Buffer Exchange:

    • Remove excess periodate and exchange the buffer to the coupling buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Dissolve the aminoxy-PEG reagent in the coupling buffer (or DMSO for hydrophobic reagents) to a desired stock concentration.

    • Add the aminoxy-PEG solution to the oxidized glycoprotein solution to achieve a final molar excess of the linker (e.g., 20-50 fold).

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Purification:

    • Remove unreacted aminoxy-PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

  • Analysis:

    • Confirm conjugation and assess the degree of labeling using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-PEG linker to a protein with a free cysteine residue.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG reagent

  • Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 6.5-7.5, degassed)

  • Reducing agent (e.g., TCEP or DTT, if disulfide reduction is needed)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent by buffer exchange.

  • Conjugation Reaction:

    • Dissolve the maleimide-PEG reagent in the reaction buffer (or a small amount of DMSO first if needed) immediately before use.

    • Add the maleimide-PEG solution to the protein solution to achieve a 10-20 fold molar excess of the linker.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using SEC or dialysis.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, and Ellman's assay to determine the degree of labeling.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the labeling of a protein's primary amines with an NHS ester-PEG linker.

Materials:

  • Protein of interest

  • NHS ester-PEG reagent

  • Reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5, amine-free)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Dissolve the NHS ester-PEG reagent in anhydrous DMSO or DMF immediately before use.

    • Add the NHS ester-PEG solution to the protein solution to achieve a 10-50 fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using SEC or dialysis.

  • Analysis:

    • Assess the extent of PEGylation using SDS-PAGE, mass spectrometry, or a colorimetric assay for free amines.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical CuAAC reaction for conjugating an azide-functionalized PEG to an alkyne-functionalized protein.

Materials:

  • Alkyne-functionalized protein

  • Azide-PEG reagent

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., THPTA, 50 mM in water)

  • Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-functionalized protein in the reaction buffer.

    • Dissolve the azide-PEG reagent in the reaction buffer or DMSO.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-protein and a 2-10 fold molar excess of the azide-PEG.

    • Add the CuSO₄/ligand premix to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using SEC, dialysis, or a copper-chelating resin to remove the catalyst and unreacted reagents.

  • Analysis:

    • Confirm the conjugation and purity of the product using SDS-PAGE, mass spectrometry, or other relevant techniques.

Conclusion

The choice of a bioconjugation linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Aminoxy-PEG linkers offer excellent stability and bioorthogonality, making them ideal for applications requiring precise control and robust linkages. Maleimide-thiol chemistry provides a rapid and efficient method for targeting specific cysteine residues, though the stability of the resulting bond can be a concern in certain in vivo environments. NHS ester-amine coupling is a straightforward method for random PEGylation but results in heterogeneous products. Click chemistry, particularly SPAAC, represents a highly efficient, specific, and bioorthogonal approach that is increasingly favored for a wide range of applications. By understanding the comparative performance and experimental protocols of these key linker technologies, researchers can better navigate the complexities of bioconjugation and advance the development of novel therapeutics, diagnostics, and research tools.

References

A Comparative Guide to Alternative Crosslinkers for Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specific chemistry of bioconjugation is critical to success. The heterobifunctional crosslinker, Tos-aminoxy-Boc-PEG4-Tos, facilitates the linkage of two molecules through a stable oxime bond, offering control through a Boc-protected aminoxy group and reactivity via a tosyl leaving group. This guide provides a detailed comparison of viable alternatives, focusing on their reactive groups, stability, and application-specific advantages, supported by experimental data and protocols.

Oxime ligation, the reaction between an aminoxy group and a carbonyl (aldehyde or ketone), is a cornerstone of bioconjugation due to the exceptional stability of the resulting oxime bond, especially compared to similar linkages like hydrazones.[1][2] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for simple hydrazones, making oximes the preferred choice for conjugates that require high stability in physiological conditions.[3][4]

Comparison of Alternative Heterobifunctional Crosslinkers

A variety of crosslinkers are available that replace the tosyl group with other functionalities, providing researchers with a toolkit to address diverse conjugation challenges. These alternatives primarily differ in the functional group they target, such as primary amines, thiols, or bioorthogonal handles like azides.

Crosslinker TypeReactive Group 1Target Moiety 1Reactive Group 2 (Protected)Target Moiety 2Key Features & Advantages
Tos-PEG-ONH-Boc Tosyl (-OTs)Amines, Thiols, HydroxylsAminoxy (-ONH-Boc)Aldehydes, KetonesGood leaving group for reaction with various nucleophiles.[5]
NHS-PEG-ONH-Boc N-Hydroxysuccinimide EsterPrimary Amines (-NH₂)Aminoxy (-ONH-Boc)Aldehydes, KetonesHighly efficient and common for targeting lysine residues on proteins.[][7] Forms stable amide bonds.[8]
Mal-PEG-ONH-Boc MaleimideThiols (-SH)Aminoxy (-ONH-Boc)Aldehydes, KetonesHighly specific for cysteine residues, forming stable thioether bonds.[9][10]
DBCO-PEG-ONH-Boc Dibenzocyclooctyne (DBCO)Azides (-N₃)Aminoxy (-ONH-Boc)Aldehydes, KetonesEnables copper-free "click chemistry" (SPAAC), which is bioorthogonal and highly efficient.[11][][13][14]
Alkyne-PEG-ONH-Boc Terminal AlkyneAzides (-N₃)Aminoxy (-ONH-Boc)Aldehydes, KetonesUsed for copper-catalyzed "click chemistry" (CuAAC), known for its high reaction rates and yields.
Acid-PEG-ONH-Boc Carboxylic Acid (-COOH)Primary Amines (-NH₂)Aminoxy (-ONH-Boc)Aldehydes, KetonesAllows for EDC/NHS-mediated coupling to amines, providing an alternative to pre-activated esters.

In-Depth Look at Key Alternatives

NHS-Ester-PEG-ONH-Boc

N-Hydroxysuccinimide (NHS) esters are among the most popular amine-reactive functional groups.[15][16][17][18] They react efficiently with primary amines, such as the side chains of lysine residues on proteins, at physiological to slightly basic pH (7-9) to form stable amide bonds.[8] This makes NHS-PEG-ONH-Boc an excellent choice for labeling antibodies or other proteins. The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[7]

Maleimide-PEG-ONH-Boc

Maleimide-based linkers are highly specific for sulfhydryl (thiol) groups, found on cysteine residues.[9][10] This specificity is crucial for site-specific conjugation, as cysteines are often less abundant than lysines, allowing for more controlled labeling. The maleimide-thiol reaction forms a stable thioether bond. However, the stability of this linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[19] Recent advancements have led to the development of more stable maleimide derivatives to address this issue.[19]

DBCO-PEG-ONH-Boc

For applications requiring bioorthogonality, Dibenzocyclooctyne (DBCO) linkers are a superior choice.[][20] DBCO reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[14] This makes it ideal for use in living systems. The reaction is highly specific and efficient, forming a stable triazole linkage.[][14]

Experimental Workflows and Signaling Pathways

The use of these crosslinkers typically follows a sequential, two-step conjugation strategy. This workflow is essential for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs), where precise control over stoichiometry and linkage site is paramount.[16][21][22][23]

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation A Biomolecule 1 (e.g., Antibody) B Heterobifunctional Linker (Protected) A->B Reaction (e.g., NHS-Ester + Amine) C Activated Biomolecule 1 B->C D Purification C->D E Deprotection (e.g., Acid for Boc) D->E F Biomolecule 2 (e.g., Drug with Carbonyl) E->F Oxime Ligation G Final Conjugate F->G H Purification G->H

Caption: General workflow for two-step bioconjugation using a protected aminoxy linker.

The core of this process is the chemoselective oxime ligation, which proceeds efficiently under mild, often slightly acidic, conditions without interfering with other functional groups present in biological molecules.[1][2]

G Reactants R¹-C(O)-R² (Aldehyde/Ketone) + R³-O-NH₂ (Aminoxy) Transition pH 4-6 (Aniline catalyst optional) Reactants->Transition Product Oxime Bond R¹-C(R²)=N-O-R³ + H₂O Transition->Product

Caption: The chemical reaction of oxime ligation between a carbonyl and an aminoxy group.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with NHS-PEG-ONH-Boc

This protocol describes the conjugation of an NHS-ester linker to a protein, such as an antibody.

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0. Avoid buffers like Tris or glycine, as they contain primary amines that will compete with the reaction.[7][8]

  • Protein Preparation: Dissolve the protein (e.g., IgG) in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[7]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-ONH-Boc linker in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[7][8]

  • Conjugation Reaction: Add a 20-fold molar excess of the linker stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Purification: Remove excess, unreacted linker from the protein conjugate using dialysis or a size-exclusion chromatography (SEC) desalting column.

Protocol 2: Boc Deprotection of Aminoxy Group

The Boc protecting group is acid-labile and can be removed under mild acidic conditions.

  • Acidic Solution Preparation: Prepare a deprotection solution. A common reagent is Trifluoroacetic Acid (TFA). A solution of 25-50% TFA in an organic solvent like Dichloromethane (DCM) or an aqueous solution of 4M HCl can be used.[24][]

  • Deprotection Reaction: Dissolve the Boc-protected conjugate in the deprotection solution.

  • Incubation: Stir the reaction at room temperature. The reaction is typically fast, often completing within 1-2 hours.[24] Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).

  • Work-up: Remove the acid and solvent under vacuum. The resulting deprotected aminoxy-functionalized molecule is now ready for oxime ligation.

Protocol 3: Oxime Ligation

This protocol details the final conjugation step to form the stable oxime bond.

  • Reactant Preparation: Dissolve the purified, deprotected aminoxy-functionalized molecule (from Protocol 2) in a reaction buffer, typically with a slightly acidic pH of 4-6 to catalyze the reaction.[26]

  • Carbonyl Addition: Dissolve the second molecule, which contains an aldehyde or ketone functional group, in a compatible solvent and add it to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl group and the concentrations of the reactants.[26] The reaction can be accelerated by using an aniline catalyst.[27]

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as SEC, ion-exchange chromatography, or HPLC, to remove any unreacted starting materials.

By selecting the appropriate heterobifunctional crosslinker and following these established protocols, researchers can effectively synthesize complex, stable bioconjugates tailored for a wide range of applications in drug development and diagnostics.

References

Stability Showdown: A Comparative Guide to Tos-aminoxy-Boc-PEG4-Tos Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. This guide provides an in-depth comparison of the stability of conjugates formed using the Tos-aminoxy-Boc-PEG4-Tos linker system, benchmarking its performance against other common bioconjugation linkers. The inclusion of a polyethylene glycol (PEG) spacer and the formation of a robust oxime bond are key features that contribute to the superior stability profile of these conjugates.

Comparative Stability of Bioconjugate Linkers

The choice of linker chemistry is paramount to the in vivo performance of a bioconjugate. The this compound linker enables the formation of a highly stable oxime ether bond. The following tables summarize the stability of oxime linkages in comparison to other frequently used linker types.

Table 1: In Vitro Stability Comparison of Common Bioconjugate Linkages

Linker TypeFormation ChemistryStability ProfileKey AdvantagesKey Disadvantages
Oxime Ether Reaction of an aminoxy group with an aldehyde or ketoneHighly stable across a broad pH range (pH 5-9). Resistant to hydrolysis.[1][2]High stability in circulation, minimizing premature drug release.[3][4]Formation can be slower at neutral pH compared to some other click chemistries.[2]
HydrazoneReaction of a hydrazine with an aldehyde or ketoneLabile to hydrolysis, especially under acidic conditions (e.g., in endosomes).[5][6][7]pH-sensitive drug release can be advantageous for tumor targeting.[8]Potential for premature drug release in circulation, leading to off-target toxicity.[6]
Thioether (from Maleimide)Michael addition of a thiol to a maleimideGenerally stable, but can undergo retro-Michael reaction, especially with competing thiols like albumin.[9]Rapid and efficient conjugation at neutral pH.Potential for payload exchange in vivo, leading to altered pharmacokinetics.[9]
AmideReaction of an amine with a carboxylic acid (or activated ester)Highly stable to hydrolysis.Very high in vivo stability (non-cleavable).Drug release relies on antibody degradation, which can be slow and inefficient.
DisulfideThiol-disulfide exchangeStable in circulation but cleaved in the reducing environment of the cell.[8]Redox-sensitive release is a common strategy for intracellular drug delivery.[8]Potential for premature cleavage in the bloodstream.

Table 2: In Vivo Stability and Pharmacokinetic Parameters of Different Linker Chemistries

Linker ChemistryTypical Half-life of ConjugatePrimary Clearance MechanismNotes
Oxime Ether Long, comparable to the antibody scaffoldPrimarily through antibody catabolismThe high stability of the oxime bond ensures that the conjugate remains intact in circulation, leading to a pharmacokinetic profile largely determined by the antibody.[3][4]
HydrazoneVariable, can be significantly shorter than the antibodyLinker hydrolysis and antibody catabolismThe rate of hydrolysis is pH-dependent, with faster clearance at lower pH.[5]
Thioether (from Maleimide)Generally long, but can be reduced by payload exchangeAntibody catabolism and payload deconjugationThe stability can be influenced by the specific maleimide derivative and the conjugation site.[9]
Amide (Non-cleavable)Long, mirrors the antibody half-lifeAntibody catabolismConsidered highly stable with minimal premature drug release.
DisulfideVariable, dependent on susceptibility to reductionLinker cleavage and antibody catabolismCan exhibit faster clearance due to reduction by circulating thiols.

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are detailed protocols for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in plasma from different species to predict its behavior in vivo.

Protocol:

  • Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing anticoagulants (e.g., heparin, EDTA). Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Spike the conjugate into the plasma at a final concentration of 10-100 µg/mL. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction by freezing the samples at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • For Released Payload Quantification: To each 50 µL plasma aliquot, add 150 µL of cold acetonitrile containing an internal standard to precipitate plasma proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant for LC-MS analysis.[1]

    • For Drug-to-Antibody Ratio (DAR) Analysis: The conjugate can be captured from the plasma using an affinity resin (e.g., Protein A/G). After washing, the conjugate is eluted, and the DAR is determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9][10]

  • LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of released payload or to determine the average DAR of the remaining conjugate.[11][12]

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR as a function of time to determine the stability profile.

In Vivo Pharmacokinetic Study

This study assesses the stability and clearance of the conjugate in an animal model.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the conjugate to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs, and 168 hrs) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody/Conjugate Quantification: Use a ligand-binding assay such as ELISA to measure the concentration of the total antibody or the intact conjugate.

    • Released Payload Quantification: Use an LC-MS/MS method to measure the concentration of the free payload in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the conjugate and the free payload.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development and mechanism of action of bioconjugates.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics Plasma Incubation Plasma Incubation Time-point Sampling Time-point Sampling Plasma Incubation->Time-point Sampling Sample Prep Sample Preparation (Protein Precipitation/Affinity Capture) Time-point Sampling->Sample Prep LC-MS Analysis LC-MS Analysis Sample Prep->LC-MS Analysis Data Analysis Data Analysis (DAR/Payload Release) LC-MS Analysis->Data Analysis IV Administration IV Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis Bioanalysis (ELISA & LC-MS) Plasma Separation->Bioanalysis PK Modeling Pharmacokinetic Modeling Bioanalysis->PK Modeling

Caption: Experimental workflow for assessing conjugate stability.

logical_relationship This compound This compound Aminoxy Group Aminoxy Group This compound->Aminoxy Group PEG4 Spacer PEG4 Spacer This compound->PEG4 Spacer Tosyl Group Tosyl Group This compound->Tosyl Group Oxime Bond Formation Oxime Bond Formation Aminoxy Group->Oxime Bond Formation Reduced Aggregation Reduced Aggregation PEG4 Spacer->Reduced Aggregation Conjugation to Biomolecule Conjugation to Biomolecule Tosyl Group->Conjugation to Biomolecule High In Vitro Stability High In Vitro Stability Oxime Bond Formation->High In Vitro Stability High In Vivo Stability High In Vivo Stability High In Vitro Stability->High In Vivo Stability Favorable PK Profile Favorable PK Profile High In Vivo Stability->Favorable PK Profile Reduced Aggregation->Favorable PK Profile

Caption: Logical relationships of the linker's components to stability.

signaling_pathway ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding Stable Linker Internalization (Endocytosis) Internalization (Endocytosis) Target Cell Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Antibody Degradation Antibody Degradation Lysosomal Trafficking->Antibody Degradation Payload Release Payload Release Antibody Degradation->Payload Release For non-cleavable linkers Target Engagement Target Engagement Payload Release->Target Engagement Cell Death Cell Death Target Engagement->Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

References

Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic selection of a leaving group is paramount to controlling reaction kinetics and achieving desired product outcomes. For researchers, scientists, and drug development professionals, sulfonate esters, particularly tosylates (Ts) and mesylates (Ms), are indispensable tools for converting poor leaving groups, such as hydroxyls, into excellent ones. This guide provides an objective comparison of the leaving group efficiency of tosylates and mesylates, supported by quantitative data and detailed experimental methodologies, to aid in the rational design of synthetic routes.

Quantitative Comparison of Leaving Group Ability

The efficiency of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability can be indirectly quantified by the pKa of the corresponding conjugate acid. A lower pKa value signifies a stronger acid and a more stable conjugate base.

Another critical metric for comparing leaving group ability is the relative rate of reaction in a standardized system, such as a bimolecular nucleophilic substitution (SN2) reaction. The following table summarizes key quantitative data for tosylate and mesylate.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8[1]0.70[2]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid~ -1.9[1]1.00[2]

The data indicates that while both are excellent leaving groups, mesylate is slightly more reactive than tosylate in SN2 reactions under the specific conditions of the cited study.[2] This is consistent with the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, suggesting that the mesylate anion is marginally more stable and a better leaving group.[1] The difference in reactivity is attributed to the electronic effects of the methyl versus the tolyl group on the sulfur atom.

Experimental Protocols

To experimentally determine the relative leaving group efficiency of tosylates and mesylates, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol outlines a general methodology for comparing the reaction rates.

Objective:

To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.

Materials:
  • Alkyl alcohol (e.g., 1-butanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Nucleophile (e.g., sodium iodide)

  • Acetone

  • Standard solutions for titration (e.g., silver nitrate) or instrumentation for spectroscopic analysis (e.g., HPLC, GC)

Procedure:

Part 1: Synthesis of Alkyl Tosylate and Alkyl Mesylate

  • Synthesis of 1-Butyl Tosylate:

    • In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.

    • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with cold water and separate the organic layer.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl tosylate.

    • Purify the product by column chromatography or recrystallization.

  • Synthesis of 1-Butyl Mesylate:

    • Follow the same procedure as for the tosylate, substituting methanesulfonyl chloride (1.1 eq) for p-toluenesulfonyl chloride.

Part 2: Kinetic Measurement of Nucleophilic Substitution

  • Reaction Setup:

    • Prepare solutions of known concentration of 1-butyl tosylate and 1-butyl mesylate in acetone.

    • Prepare a solution of sodium iodide of known concentration in acetone.

    • In separate reaction vessels thermostated at a constant temperature (e.g., 25°C), mix the alkyl sulfonate solution with the sodium iodide solution to initiate the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a large volume of cold solvent).

    • Determine the concentration of the remaining alkyl sulfonate or the formed product (1-iodobutane) in each aliquot. This can be achieved by:

      • Titration: Titrate the iodide ions consumed or the sulfonate ions produced.

      • Chromatography (HPLC or GC): Analyze the composition of the reaction mixture to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of the alkyl sulfonate versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.

    • The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.

Mandatory Visualization

Leaving_Group_Efficiency cluster_factors Factors Influencing Leaving Group Ability cluster_comparison Comparative Efficiency Anion Stability Anion Stability pKa of Conjugate Acid pKa of Conjugate Acid Anion Stability->pKa of Conjugate Acid Inversely Proportional Relative Reaction Rate Relative Reaction Rate Anion Stability->Relative Reaction Rate Directly Proportional Mesylate > Tosylate Mesylate > Tosylate Relative Reaction Rate->Mesylate > Tosylate

Caption: Logical relationship between anion stability, pKa, and reaction rate in determining leaving group efficiency.

Experimental_Workflow cluster_synthesis Synthesis of Substrates cluster_kinetics Kinetic Measurement cluster_outcome Outcome Alcohol Alcohol Alkyl Tosylate Alkyl Tosylate Alcohol->Alkyl Tosylate Alkyl Mesylate Alkyl Mesylate Alcohol->Alkyl Mesylate Nucleophilic Substitution Nucleophilic Substitution Alkyl Tosylate->Nucleophilic Substitution Alkyl Mesylate->Nucleophilic Substitution Reaction Monitoring Reaction Monitoring Nucleophilic Substitution->Reaction Monitoring Data Analysis Data Analysis Reaction Monitoring->Data Analysis Relative Rate Determination Relative Rate Determination Data Analysis->Relative Rate Determination

Caption: Experimental workflow for comparing the leaving group efficiency of tosylate and mesylate.

References

Safety Operating Guide

Safe Disposal of Tos-aminoxy-Boc-PEG4-Tos: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like Tos-aminoxy-Boc-PEG4-Tos is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this bifunctional linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its constituent functional groups—a tosylate, a Boc-protected aminoxy group, and a polyethylene glycol (PEG) spacer—and general best practices for laboratory chemical waste management.

I. Hazard Assessment and Safety Data

A thorough understanding of the potential hazards associated with this compound is the first step in its safe management. The table below summarizes the anticipated hazards based on its structural components.

Hazard CategoryAnticipated Hazard from Functional GroupsPrecautionary Measures
Acute Toxicity (Oral/Dermal) The toxicological properties have not been fully investigated.[1][2] Assumed to be harmful if swallowed or in contact with skin.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and clothing.[3]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.[3]
Reactivity The tosyl group is a good leaving group for nucleophilic substitution.[4][5] Avoid contact with strong acids, bases, and oxidizing agents.[6]Store away from incompatible materials.
Environmental Hazard May cause long-term adverse effects in the aquatic environment.[1]Avoid release to the environment.[3]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through designated hazardous chemical waste streams.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired pure this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • List all other components of the waste stream, including solvents and their approximate concentrations.

  • Ensure the container is dated from the first point of waste addition.

3. Storage:

  • Store sealed hazardous waste containers in a cool, dry, and well-ventilated designated satellite accumulation area.[6]

  • Keep containers away from heat sources, direct sunlight, and incompatible materials.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS-approved hazardous waste disposal service.[7]

  • Under no circumstances should this compound or its solutions be poured down the drain or disposed of in the regular trash. [1][8]

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material and any solid spill into the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves start->ppe waste_generation Generate Waste: - Unused Product - Contaminated Materials - Solutions ppe->waste_generation solid_waste Solid Waste Collection waste_generation->solid_waste Solid liquid_waste Liquid Waste Collection waste_generation->liquid_waste Liquid labeling Label Hazardous Waste Container: - 'Hazardous Waste' - Full Chemical Name - All Components & Concentrations solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by EHS Hazardous Waste Service storage->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Tos-aminoxy-Boc-PEG4-Tos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Tos-aminoxy-Boc-PEG4-Tos, a bifunctional crosslinker reagent. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling organic chemicals, including compounds with similar functional groups such as tosylates and PEGylated molecules.[1][2][3][4] Always consult the specific SDS provided by the supplier before handling this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is essential. The following table summarizes the recommended PPE to minimize exposure and ensure a safe working environment.[5][6][7]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A full face shield is recommended when there is a significant risk of splashing.[5][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic chemicals.[5][9] Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[7]
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory to protect skin and personal clothing from potential splashes.
Respiratory Protection Fume HoodAll handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[2] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.[6][8]
Foot Protection Closed-Toe ShoesWear sturdy, closed-toe shoes made of a non-porous material to protect against spills.[5][7]

II. Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the safe handling of this compound from preparation to use in an experimental setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh Solid Compound C->D Begin Work E Dissolve in Solvent D->E F Perform Reaction E->F G Decontaminate Glassware F->G Experiment Complete H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Experimental workflow for handling this compound.

Methodology:

  • Pre-Handling Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean and uncluttered.

    • Have spill control materials readily accessible.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

    • Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing. This compound is soluble in water, DMSO, DCM, and DMF.[10]

    • Reaction: Keep the reaction vessel closed or covered to the extent possible during the experiment to minimize the release of vapors.

  • Post-Handling Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Follow the disposal plan outlined in the next section for all waste materials.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash hands with soap and water after removing gloves.[8]

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following plan outlines the procedures for disposing of waste containing this compound.

G cluster_waste Waste Generation cluster_disposal Disposal Pathway A Solid Waste (e.g., contaminated gloves, weighing boats) C Labeled Hazardous Solid Waste Container A->C B Liquid Waste (e.g., reaction mixtures, solvent rinses) D Labeled Hazardous Liquid Waste Container B->D E Licensed Chemical Waste Disposal C->E D->E

Caption: Logical relationship for the disposal of this compound waste.

Methodology:

  • Waste Segregation:

    • Do not dispose of any material containing this compound down the drain.[2]

    • Segregate waste into solid and liquid streams.

  • Solid Waste Disposal:

    • Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Since polyethylene glycol is biodegradable, specific local regulations may apply, but it is best practice to treat it as chemical waste.[11]

  • Final Disposal:

    • Store waste containers in a designated, well-ventilated secondary containment area until they are collected by a licensed chemical waste disposal contractor.[11]

    • Follow all institutional and local regulations for hazardous waste disposal.[11]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-aminoxy-Boc-PEG4-Tos
Reactant of Route 2
Reactant of Route 2
Tos-aminoxy-Boc-PEG4-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.